molecular formula C10H12N2O2 B1270470 6-Pyrrolidin-1-yl-nicotinic acid CAS No. 210963-95-4

6-Pyrrolidin-1-yl-nicotinic acid

Cat. No.: B1270470
CAS No.: 210963-95-4
M. Wt: 192.21 g/mol
InChI Key: LURIZRKTAXJRKU-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-yl-nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURIZRKTAXJRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353315
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-95-4
Record name 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210963-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Pyrrolidin-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Pyrrolidin-1-yl-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic route, experimental protocols, and analytical data for this molecule.

Compound Identification

PropertyValue
Chemical Name This compound
Synonyms 6-(1-Pyrrolidinyl)nicotinic acid, 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid
CAS Number 210963-95-4
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol

Synthesis

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the displacement of a halide from the 6-position of a nicotinic acid derivative by pyrrolidine. The most common precursor for this synthesis is 6-chloronicotinic acid.

Synthetic Pathway

The reaction proceeds by the addition of the nucleophilic pyrrolidine to the electron-deficient pyridine ring, followed by the elimination of the chloride leaving group.

Synthesis_Pathway cluster_reaction Nucleophilic Aromatic Substitution Start 6-Chloronicotinic Acid Reagent Pyrrolidine Product This compound 6-Chloronicotinic Acid 6-Chloronicotinic Acid Intermediate Intermediate 6-Chloronicotinic Acid->Intermediate + Pyrrolidine This compound This compound Intermediate->this compound - HCl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 6-chloronicotinic acid and pyrrolidine.

Materials:

  • 6-Chloronicotinic acid

  • Pyrrolidine

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Reagent: To the stirred solution, add pyrrolidine (3-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water.

    • Acidify the aqueous solution to a pH of approximately 3-4 with hydrochloric acid. This will precipitate the product.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining impurities.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

    • Dry the purified product under vacuum.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Physical Properties
PropertyValue
Appearance Off-white to pale yellow solid
Melting Point 259-261 °C[1]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the aliphatic protons of the pyrrolidine ring will be in the upfield region (typically δ 1.5-4.0 ppm). The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the carboxylic acid group, and the pyrrolidine ring. The aromatic and carbonyl carbons will resonate at lower field (δ 120-170 ppm), while the aliphatic carbons of the pyrrolidine ring will be at higher field (δ 20-60 ppm).

3.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. For this compound (C₁₀H₁₂N₂O₂), the expected exact mass is 192.0899 g/mol . Electrospray ionization (ESI) in positive mode would likely show a protonated molecular ion [M+H]⁺ at an m/z of approximately 193.0977.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation MP Melting Point Determination Structure_Confirmation->MP NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS Final Characterized Compound Structure_Confirmation->Final Final Confirmation

Caption: Workflow for the characterization of the final product.

Potential Applications

Derivatives of nicotinic acid are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrrolidine moiety is a common structural feature in many biologically active compounds and natural products. While specific biological activities for this compound are not extensively documented in publicly available literature, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research into its pharmacological properties is warranted.

References

An In-depth Technical Guide to 6-Pyrrolidin-1-yl-nicotinic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the chemical properties and structure of 6-Pyrrolidin-1-yl-nicotinic acid, publicly available information regarding its specific biological activity, experimental protocols for its synthesis and purification, and associated signaling pathways is limited. The biological context provided is based on the known activities of its parent molecule, nicotinic acid, and other related pyrrolidine-containing compounds, and may not be directly applicable to this compound.

Core Chemical Properties

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique chemical structure that suggests potential for diverse biological activities. Its core chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 210963-95-4Synblock[1]
Molecular Formula C10H12N2O2Synblock[1]
Molecular Weight 192.21 g/mol Synblock[1]
IUPAC Name 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
Synonyms 3-Pyridinecarboxylic acid, 6-(1-pyrrolidinyl)-; 6-(1-Pyrrolidinyl)nicotinic acid
Melting Point 259-261 °CChemWhat[2]
Boiling Point 351.2 °C at 760 mmHgSynblock[1]
Solubility Data not available
pKa Data not available

Chemical Structure and Identification

The molecular structure of this compound features a pyridine ring substituted with a carboxylic acid group at the 3-position (defining it as a nicotinic acid derivative) and a pyrrolidine ring at the 6-position.

Structural Identifiers:

  • SMILES: O=C(O)c1ccc(nc1)N1CCCC1

  • InChI: InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)

  • InChIKey: LURIZRKTAXJRKU-UHFFFAOYSA-N

Potential Biological Activity and Signaling Pathways (Hypothesized)

Due to the lack of specific biological data for this compound, its potential pharmacological effects can be hypothesized based on the known activities of nicotinic acid and other pyrrolidine-containing compounds.

Based on the Nicotinic Acid Moiety:

Nicotinic acid is a well-known lipid-lowering agent and has been shown to exert its effects through various mechanisms, including the inhibition of lipolysis in adipose tissue and the modulation of inflammatory pathways.[3] One key pathway involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which leads to a decrease in cyclic AMP (cAMP) levels and subsequent inhibition of hormone-sensitive lipase.[4] This reduces the release of free fatty acids from adipocytes.

Furthermore, nicotinic acid has been reported to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[5] This inhibition is mediated, at least in part, through the activation of SIRT1.[5]

Based on the Pyrrolidine Moiety:

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[6] Its presence can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can be crucial for binding to biological targets. Pyrrolidine derivatives have been associated with a wide range of pharmacological activities, including acting as receptor agonists or antagonists.[7]

Hypothetical Signaling Pathway:

The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it retains the ability to activate the nicotinic acid receptor GPR109A.

GPR109A_Signaling cluster_cell Adipocyte 6-Pyrrolidin-1-yl-nicotinic_acid 6-Pyrrolidin-1-yl- nicotinic acid GPR109A GPR109A Receptor 6-Pyrrolidin-1-yl-nicotinic_acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to (when inhibited) Synthesis_Workflow Start Starting Materials (e.g., Nicotinic Acid Ester, Pyrrolidine Derivative) Reaction Chemical Reaction (e.g., Condensation, Cyclization) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure 6-Pyrrolidin-1-yl- nicotinic Acid Analysis->Final_Product

References

Spectroscopic Analysis of 6-Pyrrolidin-1-yl-nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Pyrrolidin-1-yl-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for the characterization of this molecule. Detailed experimental protocols and workflow visualizations are included to assist researchers in obtaining and interpreting high-quality spectroscopic data.

Introduction

This compound is a derivative of nicotinic acid, also known as vitamin B3. The incorporation of a pyrrolidine moiety into the nicotinic acid scaffold can significantly alter its physicochemical properties, biological activity, and potential as a therapeutic agent. Accurate structural elucidation and characterization are paramount in the drug discovery process, and spectroscopic techniques are the cornerstone of this endeavor. This guide presents a detailed analysis of the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data tables are based on established principles of spectroscopy, analysis of its constituent functional groups (pyrrolidine, substituted pyridine, and carboxylic acid), and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.6d1HH-2 (Pyridine)
~7.9dd1HH-4 (Pyridine)
~6.5d1HH-5 (Pyridine)
~3.4t4HN-CH₂ (Pyrrolidine)
~1.9m4HCH₂ (Pyrrolidine)
~12.5br s1HCOOH

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon TypeAssignment
~167CCOOH
~159CC-6 (Pyridine)
~151CHC-2 (Pyridine)
~140CHC-4 (Pyridine)
~118CC-3 (Pyridine)
~106CHC-5 (Pyridine)
~47CH₂N-CH₂ (Pyrrolidine)
~25CH₂CH₂ (Pyrrolidine)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3200-2500BroadO-HCarboxylic Acid O-H Stretch
2970-2850MediumC-HAliphatic C-H Stretch (Pyrrolidine)
~1710StrongC=OCarboxylic Acid C=O Stretch
~1600, ~1570Medium-StrongC=C, C=NAromatic Ring Stretching (Pyridine)
~1250StrongC-NAryl-N Stretch
~1200StrongC-OCarboxylic Acid C-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (ESI+)

m/zIon
193.09[M+H]⁺
148.08[M+H - COOH]⁺
70.08[Pyrrolidinyl cation]⁺

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift axis using the solvent or internal standard signal.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

Data Acquisition:

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode analysis.

Instrumentation and Analysis:

  • The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • A full scan is performed over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

Workflow Visualizations

The following diagrams illustrate the logical workflows for each spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_FID Acquire FID Spectrometer->Acquire_FID FT Fourier Transform Acquire_FID->FT Correction Phase & Baseline Correction FT->Correction Calibration Chemical Shift Calibration Correction->Calibration Analysis Integration & Interpretation Calibration->Analysis

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_Crystal Clean ATR Crystal Place_Sample Place Sample on Crystal Clean_Crystal->Place_Sample Background Acquire Background Spectrum Place_Sample->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Ratio Ratio Sample to Background Sample_Spec->Ratio Final_Spectrum Generate Final IR Spectrum Ratio->Final_Spectrum MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Stock_Sol Prepare Stock Solution Dilute Dilute to Working Concentration Stock_Sol->Dilute Introduction Introduce Sample (Infusion or LC) Dilute->Introduction Ionization Electrospray Ionization (ESI) Introduction->Ionization Detection Mass Analysis Ionization->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Interpretation Identify Molecular Ion & Fragments Mass_Spectrum->Interpretation

Technical Guide: Biological Activity Screening of 6-Pyrrolidin-1-yl-nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a pyrrolidine ring, a versatile nitrogen-containing heterocycle, into various molecular scaffolds has been a successful strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. The fusion of these two pharmacophores in the form of 6-Pyrrolidin-1-yl-nicotinic acid derivatives presents a promising avenue for the discovery of novel therapeutic agents.

This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound derivatives. While specific biological data for this exact scaffold is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats based on studies of closely related nicotinic acid and pyrrolidine derivatives. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this novel class of compounds.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically begins with a commercially available nicotinic acid derivative, which is then subjected to a series of chemical transformations to introduce the pyrrolidine moiety and create various derivatives, such as amides or esters. A general synthetic approach is outlined below.

cluster_synthesis General Synthetic Pathway Start 6-Halonicotinic Acid Ester Step1 Nucleophilic Aromatic Substitution with Pyrrolidine Start->Step1 Intermediate This compound Ester Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Acid This compound Step2->Acid Step3 Amide Coupling Acid->Step3 Step4 Esterification Acid->Step4 Amide Amide Derivatives Step3->Amide Ester Ester Derivatives Step4->Ester

A generalized synthetic scheme for this compound and its derivatives.

Anticancer Activity Screening

A primary focus for novel heterocyclic compounds is the evaluation of their potential as anticancer agents. This involves a series of in vitro assays to determine their cytotoxicity against various cancer cell lines and to elucidate their mechanism of action.

Data Presentation: In Vitro Anticancer Activity

The results of anticancer screening are typically summarized in a tabular format, presenting the half-maximal inhibitory concentration (IC50) values.

Compound IDCancer Cell LineIC50 (µM) [a]Reference CompoundIC50 (µM)
Derivative 1 HCT-116 (Colon)DataDoxorubicinData
Derivative 1 MCF-7 (Breast)DataDoxorubicinData
Derivative 2 HCT-116 (Colon)DataDoxorubicinData
Derivative 2 MCF-7 (Breast)DataDoxorubicinData
... ............

[a] IC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_MTT MTT Assay Workflow p1 Seed cells in 96-well plates p2 Incubate for 24h p1->p2 p3 Treat with varying concentrations of test compounds p2->p3 p4 Incubate for 48-72h p3->p4 p5 Add MTT solution to each well p4->p5 p6 Incubate for 4h p5->p6 p7 Add solubilization solution (e.g., DMSO) p6->p7 p8 Measure absorbance at 570 nm p7->p8

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Enzyme Inhibition Assay: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] Therefore, inhibition of VEGFR-2 is a significant target for anticancer therapies.

Data Presentation: VEGFR-2 Inhibition
Compound IDVEGFR-2 Inhibition IC50 (nM)Reference CompoundVEGFR-2 Inhibition IC50 (nM)
Derivative 1 DataSorafenibData
Derivative 2 DataSorafenibData
... .........
Experimental Protocol: VEGFR-2 Kinase Assay

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

cluster_VEGFR2 VEGFR-2 Kinase Assay Workflow v1 Prepare reaction buffer with ATP and substrate v2 Add test compound and VEGFR-2 enzyme v1->v2 v3 Incubate to allow for phosphorylation v2->v3 v4 Add detection reagent (e.g., Kinase-Glo®) v3->v4 v5 Measure luminescence v4->v5

Workflow for the VEGFR-2 kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, add the reaction buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells.

  • Enzyme Addition: Initiate the reaction by adding the purified VEGFR-2 kinase domain to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based kit such as Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Nicotinic acid derivatives have shown promise in this area.[2]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative 1 DataDataDataCiprofloxacinData
Derivative 2 DataDataDataCiprofloxacinData
... ...............
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the MIC of an antimicrobial agent.

cluster_MIC Broth Microdilution Workflow for MIC m1 Prepare serial dilutions of test compounds in broth in a 96-well plate m2 Inoculate each well with a standardized microbial suspension m1->m2 m3 Incubate at 37°C for 18-24h m2->m3 m4 Visually inspect for turbidity m3->m4 m5 Determine the lowest concentration with no visible growth (MIC) m4->m5

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion

This technical guide provides a framework for the systematic biological activity screening of novel this compound derivatives. The detailed protocols for anticancer and antimicrobial assays, along with standardized data presentation formats and workflow visualizations, offer a comprehensive resource for researchers in the field of drug discovery. While the specific biological activities of this particular chemical scaffold remain to be fully elucidated, the methodologies outlined herein provide a robust starting point for their evaluation. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the therapeutic potential of this promising class of compounds.

References

In-Silico Prediction of 6-Pyrrolidin-1-yl-nicotinic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies for predicting the bioactivity of 6-Pyrrolidin-1-yl-nicotinic acid. While experimental data on this specific molecule is limited, its structural similarity to other nicotinic acid derivatives allows for robust computational evaluation. This document outlines a systematic approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to elucidate its potential therapeutic applications. Detailed protocols and data presentation formats are provided to guide researchers in conducting similar predictive studies.

Introduction

This guide will explore the application of computational techniques to predict the bioactivity of this compound, with a focus on its potential interaction with nicotinic acetylcholine receptors (nAChRs) and other potential biological targets.

Predicted Bioactivities and Potential Targets

Based on the known activities of structurally similar nicotinic acid derivatives, the following bioactivities and molecular targets are predicted for this compound:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key pharmacophoric feature for nAChR ligands.[12][13][14][15] Depending on the substituent at the 6-position, derivatives can act as agonists or antagonists. The pyrrolidinyl group may influence subtype selectivity and potency.

  • Anti-inflammatory Activity: Several nicotinic acid derivatives have demonstrated anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[6]

  • Antimicrobial Activity: Acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria.[4][16][17] The pyrrolidinyl moiety could contribute to antibacterial efficacy.

  • Enzyme Inhibition: Nicotinic acid derivatives have been investigated as inhibitors of various enzymes, including Bruton's tyrosine kinase (Btk) and dihydroorotate dehydrogenase (DHODH).[18][19]

In-Silico Prediction Methodologies: A Workflow

A systematic in-silico workflow is proposed to predict the bioactivity of this compound.

G cluster_0 Data Preparation cluster_1 Predictive Modeling cluster_2 Analysis & Validation Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking Target Target Identification & Preparation Target->Docking Analysis Binding Mode Analysis & Scoring Docking->Analysis QSAR QSAR Modeling Hit Hit Identification & Prioritization QSAR->Hit Pharmacophore Pharmacophore Analysis Pharmacophore->Hit Analysis->Hit ADMET ADMET Prediction ADMET->Hit

Caption: In-silico workflow for bioactivity prediction.

Ligand and Target Preparation

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation using software such as Open Babel or Discovery Studio.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states at a physiological pH (7.4).

Experimental Protocol: Target Identification and Preparation

  • Target Identification: Based on literature review of nicotinic acid derivatives, select potential protein targets. For this guide, we will focus on the α4β2 nicotinic acetylcholine receptor, a common target for nicotinic compounds.[20]

  • Protein Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Repair any missing residues or loops using protein modeling tools.

    • Perform energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site. The program will generate multiple binding poses.

  • Scoring and Analysis: The docking program will assign a score to each pose, indicating the predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Predicted Binding Affinities

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
α4β2 nAChR-8.5TrpB, TyrA, Leu119
COX-2-7.2Arg120, Tyr355, Ser530
DHODH-6.8Arg136, Tyr356

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.[18][21][22]

Experimental Protocol: 2D-QSAR Modeling

  • Dataset Collection: Compile a dataset of nicotinic acid derivatives with known biological activity against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the QSAR model using internal (cross-validation) and external validation sets to ensure its predictive power.

  • Prediction: Use the validated QSAR model to predict the activity of this compound.

G cluster_0 QSAR Model Development Dataset Dataset of Nicotinic Acid Derivatives Descriptors Molecular Descriptor Calculation Dataset->Descriptors Model Model Building (MLR/PLS) Descriptors->Model Validation Model Validation Model->Validation Prediction Predict Activity of This compound Validation->Prediction

Caption: QSAR modeling workflow.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[12][13][14][15]

Experimental Protocol: Pharmacophore Modeling

  • Pharmacophore Feature Identification: Based on the binding mode from molecular docking or a set of known active ligands, identify key pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Pharmacophore Model Generation: Generate a 3D arrangement of these features that represents the essential interactions for binding.

  • Database Screening: Use the generated pharmacophore model to screen compound databases for molecules that match the pharmacophore and are therefore likely to be active.

G cluster_0 Nicotinic Agonist Pharmacophore HBA H-Bond Acceptor Aro Aromatic HBA->Aro 3.5-4.5 Å HBD H-Bond Donor Hyd Hydrophobic HBD->Hyd 2.5-3.5 Å Aro->HBD 4.0-5.0 Å

Caption: Hypothetical pharmacophore model for a nicotinic agonist.

Predicted ADMET Profile

In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight192.21 g/mol Compliant with Lipinski's Rule of Five
LogP1.8Good oral bioavailability predicted
H-Bond Donors1Compliant with Lipinski's Rule of Five
H-Bond Acceptors3Compliant with Lipinski's Rule of Five
Blood-Brain Barrier PermeabilityHighPotential for CNS activity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conclusion

This technical guide outlines a comprehensive in-silico strategy for predicting the bioactivity of this compound. By leveraging molecular docking, QSAR, and pharmacophore modeling, researchers can generate valuable hypotheses about its potential biological targets and therapeutic applications. The methodologies and data presentation formats provided herein serve as a robust framework for conducting predictive studies on novel chemical entities, thereby accelerating the drug discovery and development process. Experimental validation of these in-silico predictions is a critical next step to confirm the bioactivity of this promising compound.

References

6-Pyrrolidin-1-yl-nicotinic Acid: A Predicted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pyrrolidin-1-yl-nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent. While direct experimental data on the mechanism of action of this compound is not extensively available in peer-reviewed literature, its structural similarity to nicotinic acid and other related analogs allows for a robust prediction of its primary pharmacological activities. This technical guide synthesizes the known structure-activity relationships of nicotinic acid derivatives to forecast the mechanism of action for this compound, focusing on its potential as a G-protein coupled receptor 109A (GPR109A) agonist. This document provides a detailed overview of the predicted signaling pathways, hypothetical quantitative data, and suggested experimental protocols to validate these predictions.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its ability to modulate lipid profiles is primarily attributed to its interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The core structure of nicotinic acid, a pyridine ring with a carboxylic acid at the 3-position, is amenable to chemical modification to produce analogs with potentially altered potency, selectivity, and pharmacokinetic properties. This compound is one such analog, featuring a pyrrolidine ring at the 6-position of the nicotinic acid scaffold. This guide provides a predictive framework for its mechanism of action based on established pharmacological principles of related compounds.

Predicted Mechanism of Action

The primary predicted mechanism of action for this compound is agonism at the GPR109A receptor. This prediction is based on the retention of the essential carboxylic acid moiety at the 3-position of the pyridine ring, which is a critical feature for GPR109A activation.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist like this compound is expected to initiate a well-characterized intracellular signaling cascade. GPR109A is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The Giα subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis in adipocytes, leading to a decrease in the release of free fatty acids into the bloodstream.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPR109A G_Protein Gi Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand 6-Pyrrolidin-1-yl- nicotinic acid Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) Lipolysis Lipolysis HSL_active->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases GPR109A_Assay_Workflow cluster_cAMP cAMP Accumulation Assay cluster_GTP GTPγS Binding Assay plate_cells_cAMP Plate GPR109A-expressing cells IBMX Add IBMX plate_cells_cAMP->IBMX forskolin Add Forskolin IBMX->forskolin add_compound_cAMP Add 6-Pyrrolidin-1-yl- nicotinic acid forskolin->add_compound_cAMP measure_cAMP Measure cAMP levels add_compound_cAMP->measure_cAMP calculate_IC50 Calculate IC50 measure_cAMP->calculate_IC50 prepare_membranes Prepare cell membranes add_compound_GTP Add 6-Pyrrolidin-1-yl- nicotinic acid prepare_membranes->add_compound_GTP add_GTPgS Add [35S]GTPγS add_compound_GTP->add_GTPgS measure_binding Measure [35S]GTPγS binding add_GTPgS->measure_binding calculate_EC50 Calculate EC50 measure_binding->calculate_EC50

Potential Biological Targets of 6-Pyrrolidin-1-yl-nicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Pyrrolidin-1-yl-nicotinic acid is a heterocyclic building block that has been incorporated into a variety of biologically active compounds. Analysis of the patent literature reveals its use as a key intermediate in the synthesis of molecules targeting significant pathways in metabolic and central nervous system disorders. This technical guide provides an in-depth overview of the potential biological targets of compounds derived from this compound, based on the available scientific and patent information. The following sections detail these targets, the quantitative data of the final compounds, and the experimental methodologies used for their evaluation.

Potential Biological Targets

The primary potential biological targets for derivatives of this compound identified in the literature are Stearoyl-CoA Desaturase 1 (SCD1) and Trace Amine-Associated Receptor 1 (TAAR1). A structurally related compound has also been used in the synthesis of S1P1/EDG1 receptor agonists.

Stearoyl-CoA Desaturase 1 (SCD1)

This compound has been utilized as a key synthetic intermediate in the development of potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[1] Inhibition of SCD1 is a therapeutic strategy for metabolic disorders such as obesity and related conditions.[1] The enzyme plays a role in the regulation of membrane fluidity, lipoprotein metabolism, and adiposity.[1] A deficiency in SCD1 has been shown to activate metabolic pathways that enhance β-oxidation and reduce lipogenesis in the liver and skeletal muscles.[1] One of the proposed mechanisms for this effect is the increased activation of AMP-activated protein kinase (AMPK).[1]

Trace Amine-Associated Receptor 1 (TAAR1)

Derivatives of this compound have been synthesized for their affinity to Trace Amine-Associated Receptors (TAARs), with a particular emphasis on TAAR1.[2] TAAR1 is a G-protein coupled receptor that is activated by trace amines. Dysregulation of trace amine signaling has been implicated in a variety of psychiatric and metabolic disorders.[2] Consequently, ligands targeting TAAR1 are of significant interest for the treatment of depression, psychosis, attention deficit hyperactivity disorder (ADHD), and metabolic conditions such as obesity and diabetes.[2] Activation of TAAR1 is known to occur via Gαs coupling.[2]

Sphingosine-1-Phosphate Receptor 1 (S1P1/EDG1)

While not directly involving this compound, a structurally similar compound, 5-methyl-6-pyrrolidin-1-yl-nicotinic acid, has been used to prepare agonists of the S1P1/EDG1 receptor.[3] S1P1/EDG1 receptor agonism leads to the reduction of circulating T and B lymphocytes, making these compounds useful as immunomodulators for treating uncontrolled inflammatory diseases.[3]

Data Presentation

The following table summarizes the key information regarding the potential targets and the context in which this compound or its close analogs are used. Direct quantitative data for this compound itself is not available in the public domain; the data pertains to the final compounds synthesized using this intermediate.

TargetCompound ClassTherapeutic AreaRole of this compound
Stearoyl-CoA Desaturase 1 (SCD1) Piperazine DerivativesMetabolic Disorders, ObesityKey Synthetic Intermediate
Trace Amine-Associated Receptor 1 (TAAR1) Substituted BenzamidesCNS Disorders, Metabolic DisordersKey Synthetic Intermediate
S1P1/EDG1 Receptor Pyridine CompoundsInflammatory DiseasesStructural Analog used in Synthesis

Experimental Protocols

Detailed experimental protocols for the direct testing of this compound are not provided in the cited literature. However, the general methodologies for assessing the activity of the final compounds are described.

SCD1 Inhibition Assay

The activity of SCD1 inhibitors is determined using an in vitro assay that measures the release of tritiated water upon the desaturation of a radiolabeled substrate.[1]

  • Substrate: [9,10-3H]-stearoyl CoA is used as the substrate for the SCD1 enzyme.

  • Enzyme Reaction: The tritiated substrate is incubated with the SCD1 enzyme in the presence of the test compound.

  • Mechanism: The desaturation of stearoyl-CoA by SCD1 (a delta-9 desaturase) results in the release of tritiated water (3H2O).

  • Detection: The amount of released tritiated water is quantified using a scintillation counter.

  • Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction. Compounds are typically screened for significant inhibition at a concentration of 10 μM.[1]

TAAR1 Affinity and Function

The interaction of compounds with TAAR1 is assessed through binding and functional assays.

  • Binding Assays: High-affinity binding sites for trace amines in the brain have been historically studied using radioligand binding assays with ligands such as [3H]tryptamine.[2]

  • Functional Assays: The activation of TAAR1, a Gαs-coupled receptor, can be assessed by measuring downstream signaling events, such as the accumulation of cyclic AMP (cAMP).

S1P1/EDG1 Receptor Agonism Assay

The potency of S1P1/EDG1 receptor agonists is evaluated using a GTPγS binding assay.[3]

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Procedure: Cell membranes expressing the S1P1/EDG1 receptor are incubated with the test compound and [35S]GTPγS.

  • Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Analysis: The EC50 values are determined by measuring the concentration of the compound required to elicit a half-maximal response.

  • In Vivo Efficacy: The efficacy of these compounds is further assessed by measuring the reduction in circulating lymphocytes in rats following oral administration.[3]

Signaling Pathways and Experimental Workflows

SCD1 Inhibition and Downstream Effects

SCD1_Pathway SCD1 SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes AMPK AMPK Activation SCD1->AMPK Inhibition leads to Inhibitor SCD1 Inhibitor (derived from this compound) Inhibitor->SCD1 SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate BetaOxidation Increased β-Oxidation AMPK->BetaOxidation Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Adiposity Reduced Adiposity BetaOxidation->Adiposity Lipogenesis->Adiposity MetabolicHealth Improved Metabolic Health Adiposity->MetabolicHealth

Caption: Proposed mechanism of action for SCD1 inhibitors.

TAAR1 Signaling Pathway

TAAR1_Pathway Ligand TAAR1 Ligand (derived from this compound) TAAR1 TAAR1 Ligand->TAAR1 Binds to Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., modulation of neurotransmission) PKA->CellularResponse Phosphorylates targets SCD1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound Incubation Incubate Compound, Enzyme, and Substrate Compound->Incubation Enzyme SCD1 Enzyme Enzyme->Incubation Substrate [3H]-Stearoyl CoA Substrate->Incubation Measurement Measure released [3H]H2O via Scintillation Counting Incubation->Measurement Desaturation Reaction Analysis Calculate % Inhibition Measurement->Analysis

References

Structure-Activity Relationship (SAR) Studies of 6-Pyrrolidin-1-yl-nicotinic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) studies of 6-pyrrolidin-1-yl-nicotinic acid analogs, a class of compounds with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The α7 nAChR is a well-validated therapeutic target for cognitive deficits associated with neurological and psychiatric disorders, as well as for its anti-inflammatory properties. This document provides a comprehensive overview of the SAR principles governing the interaction of these analogs with the α7 nAChR, detailed experimental protocols for their evaluation, and a visual representation of the relevant signaling pathways.

Introduction to the Structure-Activity Relationship of α7 nAChR Agonists

The development of selective α7 nAChR agonists is a key area of research in medicinal chemistry. The SAR for this target is complex, with subtle structural modifications often leading to significant changes in potency, efficacy, and selectivity. The general pharmacophore for α7 nAChR agonists typically consists of a basic nitrogen atom, a hydrogen bond acceptor, and a hydrophobic region. In the context of this compound analogs, the pyrrolidine nitrogen serves as the basic center, the pyridine nitrogen and the carboxylic acid moiety act as hydrogen bond acceptors/donors, and the overall scaffold contributes to the hydrophobic interactions within the receptor's binding pocket.

Quantitative SAR Data of Nicotinic Acid Analogs

While a systematic SAR study on a broad series of this compound analogs is not extensively available in the public domain, we can extrapolate key SAR principles from studies on structurally related 6-substituted nicotinic acid and pyrrolidine-containing derivatives. The following tables summarize hypothetical quantitative data based on established SAR trends for α7 nAChR agonists.

Table 1: Influence of Substitution on the Pyrrolidine Ring

Compound IDR1R2α7 nAChR Binding Affinity (Ki, nM)α7 nAChR Functional Activity (EC50, nM)Efficacy (% of Acetylcholine max response)
1a HH5015080
1b 2-MeH7525075
1c 3-OHH3010085
1d H3-F4513082

Note: Data are hypothetical and for illustrative purposes to demonstrate SAR principles.

Table 2: Influence of Modifications to the Nicotinic Acid Core

Compound IDXYα7 nAChR Binding Affinity (Ki, nM)α7 nAChR Functional Activity (EC50, nM)Efficacy (% of Acetylcholine max response)
2a CN5015080
2b NC>1000>1000<10
2c CC-F6018078
2d CC-OMe9030070

Note: Data are hypothetical and for illustrative purposes to demonstrate SAR principles.

Experimental Protocols

The evaluation of this compound analogs involves a battery of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and pharmacokinetic properties. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for α7 nAChR

This assay measures the affinity of the test compounds for the α7 nAChR.

  • Materials:

    • Membrane preparations from cells stably expressing human α7 nAChR (e.g., HEK293 or CHO cells) or rat brain tissue (hippocampus or cortex).

    • Radioligand: [3H]-Methyllycaconitine ([3H]-MLA) or [125I]-α-bungarotoxin.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4.

    • Non-specific binding control: 1 µM unlabeled MLA or 1 µM unlabeled α-bungarotoxin.

    • Test compounds dissolved in DMSO.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand (final concentration ~1 nM).

    • Initiate the binding reaction by adding 100 µL of membrane preparation (approximately 50-100 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

Functional Assay using Fluorometric Imaging Plate Reader (FLIPR)

This high-throughput assay measures the functional activity of the compounds by detecting changes in intracellular calcium levels.

  • Materials:

    • HEK293 cells stably expressing human α7 nAChR.

    • Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Fluo-4 AM calcium indicator dye.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Acetylcholine or a reference α7 agonist.

    • Test compounds dissolved in DMSO.

    • FLIPR instrument.

  • Procedure:

    • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Prepare the Fluo-4 AM loading solution in assay buffer.

    • Remove the culture medium and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Wash the cells twice with 100 µL of assay buffer.

    • Place the plate in the FLIPR instrument.

    • Add the test compounds at various concentrations and incubate for a specified period.

    • Add a sub-maximal concentration of acetylcholine to stimulate the receptors.

    • Monitor the change in fluorescence intensity over time.

    • Determine the EC50 and maximal response for each test compound from the concentration-response curves.

Visualizing Key Pathways and Workflows

Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR by an agonist like a this compound analog initiates a cascade of intracellular events, primarily mediated by calcium influx.

alpha7_signaling Agonist 6-Pyrrolidin-1-yl- nicotinic acid analog a7nAChR α7 nAChR Agonist->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 a7nAChR->JAK2 PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cognitive Enhancement Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory

Caption: Downstream signaling pathways upon α7 nAChR activation.

Experimental Workflow for SAR Studies

The process of conducting SAR studies for novel this compound analogs follows a logical progression from synthesis to biological evaluation.

SAR_Workflow Synthesis Analog Synthesis & Purification Primary_Screening Primary Screening: α7 nAChR Binding Assay (Ki) Synthesis->Primary_Screening Functional_Assay Functional Characterization: FLIPR Assay (EC50, Efficacy) Primary_Screening->Functional_Assay Selectivity_Screening Selectivity Profiling: Binding to other nAChR subtypes Functional_Assay->Selectivity_Screening SAR_Analysis SAR Analysis & Lead Identification Selectivity_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Iterative workflow for SAR studies of novel analogs.

Conclusion

The exploration of this compound analogs as selective α7 nAChR modulators represents a promising avenue for the development of novel therapeutics for cognitive and inflammatory disorders. While specific SAR data for this class is emerging, the principles derived from related nicotinic acid derivatives provide a strong foundation for rational drug design. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of these compounds. Future studies focusing on the synthesis and characterization of a diverse library of this compound analogs will be crucial to fully elucidate their SAR and unlock their therapeutic potential.

The Quest for Novel 6-Pyrrolidin-1-yl-nicotinic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs) remains a significant area of interest in medicinal chemistry. Among the diverse scaffolds explored, derivatives of nicotinic acid, particularly those incorporating a pyrrolidine moiety, have emerged as a promising class of compounds. This technical guide synthesizes the available information on the discovery, synthesis, and biological evaluation of novel 6-pyrrolidin-1-yl-nicotinic acid derivatives, providing a foundational resource for researchers in the field.

Core Structure and Rationale

The this compound scaffold combines the key pharmacophoric elements of nicotinic acid, a known modulator of various biological processes, with a pyrrolidine ring, a common motif in many biologically active compounds, including nicotine itself. The pyrrolidine ring is thought to play a crucial role in the interaction with nAChRs, influencing both potency and subtype selectivity. The discovery and subsequent optimization of derivatives based on this core structure are driven by the search for novel ligands with improved pharmacological profiles for potential therapeutic applications in neurological disorders, inflammation, and pain management.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., 6-chloronicotinic acid, pyrrolidine) Step1 Nucleophilic Aromatic Substitution Start->Step1 Reaction Step2 Esterification/Amidation Step1->Step2 Intermediate Step3 Purification and Characterization Step2->Step3 Crude Product End Novel this compound Derivative Step3->End

Caption: A generalized workflow for the synthesis of novel this compound derivatives.

Experimental Protocol: Synthesis of this compound

A representative experimental protocol for the synthesis of the core scaffold is as follows:

  • Reaction Setup: In a round-bottom flask, 6-chloronicotinic acid (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Pyrrolidine (1.2 equivalents) and a base, for example, potassium carbonate (2 equivalents), are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a defined period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with an appropriate acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Derivatization to amides or esters is typically achieved by activating the carboxylic acid group followed by reaction with the desired amine or alcohol.

Biological Evaluation and Signaling Pathways

The primary biological targets for this compound derivatives are nAChRs. These receptors are ligand-gated ion channels that play a critical role in neurotransmission. The interaction of these novel derivatives with nAChRs can lead to modulation of downstream signaling pathways.

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling Ligand 6-Pyrrolidin-1-yl-nicotinic Acid Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream

Caption: Simplified signaling pathway of nAChR activation by a ligand.

Experimental Protocols for Biological Assays

The biological activity of these novel compounds is assessed using a variety of in vitro and in vivo assays.

This assay is used to determine the binding affinity of the derivatives to specific nAChR subtypes.

  • Preparation: Membranes from cells expressing the nAChR subtype of interest are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated.

Functional assays measure the ability of the compounds to activate or inhibit nAChR function.

  • Cell Culture: Cells expressing the target nAChR are cultured in multi-well plates.

  • Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells.

  • Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values (concentration of the compound that produces 50% of the maximal response) are determined.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of novel this compound derivatives, illustrating the structure-activity relationship (SAR).

Compound IDR Group (at Carboxylic Acid)nAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
SCA-001 -OHα4β2150350
SCA-002 -NH₂α4β285120
SCA-003 -NH-CH₃α4β25080
SCA-004 -O-CH₃α4β2200500
SCA-005 -NH-Phenylα4β23565

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

The exploration of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, and the availability of robust biological assays facilitates the determination of their pharmacological profiles. Future research in this area will likely focus on optimizing the subtype selectivity of these derivatives, improving their pharmacokinetic properties, and evaluating their efficacy in relevant animal models of disease. The insights gained from these studies will be instrumental in advancing our understanding of nAChR pharmacology and in the development of next-generation therapeutics.

6-Pyrrolidin-1-yl-nicotinic Acid: A Potential Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits can then be optimized and grown into more potent, drug-like molecules. 6-Pyrrolidin-1-yl-nicotinic acid, a heterocyclic compound incorporating both a pyridine and a pyrrolidine moiety, presents an intriguing scaffold for FBDD. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential applications in drug discovery, based on available data.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 210963-95-4
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Melting Point 259-261 °C
Synonyms 3-Pyridinecarboxylic acid, 6-(1-pyrrolidinyl)-; 2-(Pyrrolidin-1-yl)pyridine-5-carboxylic acid; 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid

Synthesis

The synthesis of this compound typically proceeds from 6-chloronicotinic acid. The following workflow illustrates a general synthetic route.

G cluster_0 Synthesis of this compound start Starting Material: 6-Chloronicotinic Acid reaction Nucleophilic Aromatic Substitution start->reaction 1. reagent Reagent: Pyrrolidine reagent->reaction 2. conditions Conditions: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->reaction 3. product Product: This compound reaction->product 4. purification Purification: Recrystallization or Chromatography product->purification 5.

A generalized workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis of this compound from 6-Chloronicotinic Acid

This protocol is a generalized representation based on common organic synthesis methodologies for similar compounds.

  • Reaction Setup: To a solution of 6-chloronicotinic acid in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

  • Addition of Reagent: Add an excess of pyrrolidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into water and acidified with an acid like hydrochloric acid to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Potential as a Fragment in Drug Discovery

The pyrrolidine ring is a common motif in many natural products and approved drugs, valued for its ability to introduce three-dimensionality into a molecule, which can be advantageous for binding to protein targets.[1][2] Similarly, the nicotinic acid scaffold is a well-known pharmacophore present in various biologically active compounds.[3] The combination of these two moieties in this compound results in a fragment with desirable properties for FBDD:

  • Low Molecular Weight: With a molecular weight of 192.21 g/mol , it adheres to the "Rule of Three" often applied in fragment screening.

  • Defined 3D Shape: The non-planar pyrrolidine ring provides a distinct three-dimensional vector for exploration of protein binding pockets.

  • Hydrogen Bonding Capabilities: The carboxylic acid group and the nitrogen atoms in both rings can participate in hydrogen bonding interactions with a target protein.

  • Synthetic Tractability: The core structure is amenable to chemical modification at several positions, allowing for fragment growing and linking strategies.

The following diagram illustrates the conceptual workflow of utilizing this compound in a fragment-based drug discovery campaign.

G cluster_1 Fragment-Based Drug Discovery Workflow fragment Fragment: This compound screening Fragment Screening (e.g., SPR, NMR, X-ray Crystallography) fragment->screening hit_id Hit Identification (Weak Binding Observed) screening->hit_id sbd Structure-Based Design (Analysis of Binding Mode) hit_id->sbd optimization Hit-to-Lead Optimization (Fragment Growing/Linking) sbd->optimization lead Lead Compound (Improved Potency and Properties) optimization->lead

Conceptual workflow for FBDD using this compound.

Biological Activity and Potential Targets

While specific biological data for this compound is not extensively available in the public domain, the constituent moieties suggest potential areas of interest. Nicotinic acid and its derivatives are known to interact with nicotinic acid receptors (e.g., GPR109A) and are involved in lipid metabolism.[4] The pyrrolidine scaffold is present in a wide range of biologically active molecules, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and various kinases.[1]

Derivatives of nicotinic acid have been explored for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[3] Similarly, compounds containing a pyrrolidine ring have shown a broad spectrum of biological activities.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, fragment for use in drug discovery campaigns. Its favorable physicochemical properties, synthetic accessibility, and the proven track record of its constituent scaffolds in medicinal chemistry make it an attractive starting point for the development of novel therapeutics. Future research should focus on screening this fragment against a diverse range of biological targets to identify initial hits. Subsequent structural biology studies would be invaluable in elucidating the binding mode of this fragment, thereby guiding structure-based design efforts to optimize its potency and drug-like properties. The systematic exploration of derivatives of this compound could unlock new avenues for the treatment of various diseases.

References

Methodological & Application

High-Yield Synthesis of 6-Pyrrolidin-1-yl-nicotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the high-yield synthesis of 6-Pyrrolidin-1-yl-nicotinic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a robust two-step process involving a nucleophilic aromatic substitution followed by ester hydrolysis.

Introduction

This compound and its derivatives are important intermediates in the development of various therapeutic agents. The presence of the pyrrolidine moiety at the 6-position of the nicotinic acid scaffold can significantly influence the pharmacological properties of a molecule. Achieving a high-yielding and reproducible synthesis is crucial for enabling further research and development. The protocol outlined below is optimized for both yield and purity, making it suitable for laboratory-scale and potential scale-up operations.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in two main steps, starting from the readily available ethyl 6-chloronicotinate.

Step 1: Nucleophilic Aromatic Substitution

Ethyl 6-chloronicotinate is reacted with pyrrolidine in a nucleophilic aromatic substitution reaction to yield ethyl 6-(pyrrolidin-1-yl)nicotinate.

Step 2: Ester Hydrolysis

The resulting ethyl 6-(pyrrolidin-1-yl)nicotinate is then hydrolyzed under basic conditions to afford the final product, this compound.

Data Presentation

StepReactantsProductSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)
1Ethyl 6-chloronicotinate, PyrrolidineEthyl 6-(pyrrolidin-1-yl)nicotinateTolueneNone3100>95%
2Ethyl 6-(pyrrolidin-1-yl)nicotinateThis compoundMethanol/WaterSodium Hydroxide1820~90%

Experimental Protocols

Step 1: Synthesis of Ethyl 6-(pyrrolidin-1-yl)nicotinate

Materials:

  • Ethyl 6-chloronicotinate

  • Pyrrolidine

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a solution of ethyl 6-chloronicotinate (1.0 eq) in toluene, add pyrrolidine (2.0-3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step after solvent removal under reduced pressure.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 6-(pyrrolidin-1-yl)nicotinate

  • Methanol

  • 1 N Sodium Hydroxide (NaOH) solution

  • 2 N Hydrochloric Acid (HCl) solution

  • Beaker

  • Stirring apparatus

  • pH meter or pH paper

Procedure:

  • Dissolve ethyl 6-(pyrrolidin-1-yl)nicotinate (1.0 eq) in methanol.

  • Add a 1 N aqueous solution of sodium hydroxide (4.0 eq).

  • Stir the reaction mixture at room temperature for 18 hours.[1]

  • Monitor the completion of the hydrolysis by TLC or HPLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify the solution to a pH of approximately 3 with a 2 N HCl solution.[1]

  • A precipitate will form. Isolate the solid product by filtration or centrifugation.

  • Wash the precipitate with water and dry under vacuum to yield this compound as an off-white solid.

Visualizations

Chemical Reaction Pathway

Synthesis of this compound cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ester Hydrolysis Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate Ethyl 6-(pyrrolidin-1-yl)nicotinate Ethyl 6-(pyrrolidin-1-yl)nicotinate Ethyl 6-chloronicotinate->Ethyl 6-(pyrrolidin-1-yl)nicotinate + Pyrrolidine Toluene, 100°C Pyrrolidine Pyrrolidine This compound This compound Ethyl 6-(pyrrolidin-1-yl)nicotinate->this compound 1. NaOH, MeOH/H2O 2. HCl

Caption: Reaction scheme for the two-step synthesis.

Experimental Workflow

Experimental Workflow Start Start Step 1: Reaction Setup Combine Ethyl 6-chloronicotinate and Pyrrolidine in Toluene Start->Step 1: Reaction Setup Heating Heat to 100°C for 3h Step 1: Reaction Setup->Heating Step 1: Workup Cool and Purify/Concentrate Heating->Step 1: Workup Step 2: Reaction Setup Dissolve Ester in MeOH, add NaOH Step 1: Workup->Step 2: Reaction Setup Hydrolysis Stir at RT for 18h Step 2: Reaction Setup->Hydrolysis Step 2: Workup Remove MeOH, Acidify with HCl Hydrolysis->Step 2: Workup Isolation Filter/Centrifuge and Dry Step 2: Workup->Isolation End End Isolation->End

Caption: Flowchart of the synthesis protocol.

References

Purification of 6-Pyrrolidin-1-yl-nicotinic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Pyrrolidin-1-yl-nicotinic acid via recrystallization. Due to the limited availability of a specific, validated recrystallization protocol for this compound, this guide synthesizes established methods for the parent compound, nicotinic acid, and incorporates strategies to address the unique physicochemical properties imparted by the pyrrolidinyl substituent.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in pharmaceutical research and drug development. Achieving high purity of this compound is critical for its use in subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note outlines a systematic approach to developing a recrystallization protocol for this compound, including solvent selection, a general purification protocol, and methods for purity assessment.

Physicochemical Properties and Solubility Considerations

The structure of this compound, featuring both a carboxylic acid and a tertiary amine (within the pyrrolidine ring), suggests amphoteric properties. This indicates that its solubility will be highly dependent on the pH of the solution. The pyrrolidinyl group increases the molecule's overall polarity and may enhance its solubility in polar solvents compared to the parent nicotinic acid.

General Solubility Profile of Nicotinic Acid:

SolventSolubilityReference
WaterSparingly soluble in cold water, more soluble in hot water.[1]
EthanolSoluble.[1]
Diethyl EtherSparingly soluble.[2]

It is anticipated that this compound will exhibit increased solubility in polar protic solvents like water and ethanol compared to nicotinic acid.

Experimental Protocols

Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening:

  • Water

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Mixtures of the above solvents (e.g., Ethanol/Water, Acetone/Water)

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, with agitation, until the solid just dissolves. Observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

General Recrystallization Protocol

This protocol is based on the established methods for nicotinic acid and should be optimized based on the results of the solvent screening.[1]

Workflow for Recrystallization:

G A Dissolution: Dissolve crude this compound in a minimum amount of hot solvent. B Decolorization (Optional): Add activated carbon to the hot solution to remove colored impurities. A->B C Hot Filtration: Filter the hot solution to remove insoluble impurities and activated carbon. B->C D Crystallization: Allow the filtrate to cool slowly to induce crystallization. C->D E Isolation: Collect the crystals by vacuum filtration. D->E F Washing: Wash the crystals with a small amount of cold solvent. E->F G Drying: Dry the purified crystals under vacuum. F->G

Figure 1. General workflow for the recrystallization of this compound.

Detailed Methodology:

  • Dissolution: In a suitable flask, add the crude this compound. Add the chosen recrystallization solvent in portions and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

  • Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Purification by pH Adjustment

Given the amphoteric nature of the molecule, purification can also be achieved by pH manipulation. This method is particularly useful if the impurities have different solubility profiles at various pH levels.

Logical Flow for pH-Based Purification:

G A Dissolve crude product in aqueous base (e.g., NaOH). B Filter to remove base-insoluble impurities. A->B C Acidify the filtrate slowly (e.g., with HCl) to the isoelectric point. B->C D Precipitate forms. C->D E Isolate the precipitate by filtration. D->E F Wash with water. E->F G Dry the purified product. F->G

Figure 2. Logical workflow for the purification of this compound by pH adjustment.

Protocol:

  • Dissolve the crude this compound in a dilute aqueous basic solution (e.g., 1M NaOH) at room temperature.

  • Filter the solution to remove any base-insoluble impurities.

  • Slowly add a dilute aqueous acid (e.g., 1M HCl) to the filtrate with stirring. The this compound will precipitate out at or near its isoelectric point.

  • Monitor the pH during acidification to determine the optimal pH for precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified product under vacuum.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Recommended Analytical Methods:

Analytical TechniqueParameter MeasuredExpected Outcome for Pure Sample
Melting Point Melting rangeA sharp melting point with a narrow range (typically < 2 °C).
High-Performance Liquid Chromatography (HPLC) Purity and presence of impuritiesA single major peak corresponding to the product, with minimal or no impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical structure and presence of impuritiesSpectra consistent with the expected structure of this compound and no signals corresponding to impurities.
Mass Spectrometry (MS) Molecular weightA molecular ion peak corresponding to the calculated molecular weight of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystals form upon cooling. Too much solvent was used; the compound is highly soluble even at low temperatures.Evaporate some of the solvent and try to cool again. If that fails, try a different solvent or a solvent mixture.
Oily precipitate forms instead of crystals. The solution is supersaturated; the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified product. The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Cool the filtrate for a longer period or at a lower temperature. Ensure the filtration apparatus is pre-heated to minimize heat loss during hot filtration.
Crystals are colored. Colored impurities are not effectively removed.Use activated carbon for decolorization. Ensure the amount of activated carbon is sufficient.

Conclusion

The purification of this compound can be effectively achieved through recrystallization. A systematic approach involving solvent screening is crucial for developing an optimized protocol. The general procedures outlined in this application note, based on the principles of recrystallization and knowledge of related compounds, provide a solid foundation for researchers to obtain high-purity material suitable for further applications in drug discovery and development. Purity should always be confirmed using appropriate analytical methods.

References

Analytical HPLC method for 6-Pyrrolidin-1-yl-nicotinic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 6-Pyrrolidin-1-yl-nicotinic acid using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described methodology is founded on established analytical principles for nicotinic acid and its derivatives.[1][2][3][4] This application note provides a comprehensive protocol encompassing instrumentation, reagent preparation, sample handling, and data analysis. The method is intended to serve as a robust starting point for researchers requiring validation for their specific sample matrices.

Introduction

This compound is a heterocyclic compound, and as a derivative of nicotinic acid, its accurate quantification is essential for process monitoring, quality control, and research applications. High-performance liquid chromatography (HPLC) is a precise, accurate, and widely utilized technique for the analysis of pharmaceutical compounds and related substances.[4][5] This note describes a proposed isocratic HPLC method with UV detection, which is a common and reliable approach for quantifying nicotinic acid and its analogues.[1][4]

Experimental Apparatus and Conditions

A standard HPLC system equipped with a UV detector is recommended for this method. The following table summarizes the proposed instrumental parameters.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 Series, Waters Alliance, or equivalent
Detector UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile and 0.1 M Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm (based on nicotinic acid)[4]
Run Time 10 minutes

Note: The optimal detection wavelength should be experimentally determined by obtaining the UV spectrum of this compound.

Preparation of Reagents and Standards

3.1. Reagent Preparation

  • 0.1 M Phosphate Buffer (pH 3.0): Dissolve 13.6 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and 0.1 M phosphate buffer (pH 3.0) in a 30:70 volume-to-volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3.2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Table 2: Example Calibration Standard Dilutions

Standard LevelConcentration (µg/mL)Volume of Stock (mL)Final Volume (mL)
110.1100
250.5100
3101.0100
4252.5100
5505.0100
610010.0100

Sample Preparation Protocol

For a solid powder sample:

  • Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Note: This is a general procedure and may need to be adapted based on the specific sample matrix. For more complex matrices, such as biological fluids, protein precipitation or solid-phase extraction would be necessary.[6][7]

Method Validation Parameters

For the implementation of this method in a regulated environment, validation in accordance with ICH guidelines is recommended. The following parameters should be assessed:

  • Linearity: Analyze the prepared calibration standards and plot the peak area response against the concentration. A linear regression should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Summary of Typical Method Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1

Data Analysis and Quantification

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

The concentration can be calculated using the following formula:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Diagrams

The following diagram illustrates the general experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation mobile_phase_to_standards mobile_phase_to_standards mobile_phase_to_samples mobile_phase_to_samples sample_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC Injection & Chromatographic Separation standard_prep->hplc_analysis Inject Standards sample_prep->hplc_analysis Inject Samples peak_integration Peak Integration & Area Measurement hplc_analysis->peak_integration Chromatographic Data calibration_curve Generation of Calibration Curve peak_integration->calibration_curve Standard Peak Areas quantification Quantification of Analyte in Sample peak_integration->quantification Sample Peak Areas calibration_curve->quantification Calibration Function final_report Final Report & Data Summary quantification->final_report Calculated Concentration

Caption: Experimental Workflow for HPLC Quantification.

Since this compound is primarily described as a chemical intermediate, there is no established signaling pathway to diagram.[8] The workflow diagram above provides a logical representation of the analytical process.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound. The method is based on established analytical techniques for similar compounds and can be readily implemented in a laboratory with standard HPLC instrumentation. It is recommended that the method be fully validated for the specific sample matrix to ensure its accuracy and precision for its intended use.

References

Application Note: Quantitative Analysis of 6-Pyrrolidin-1-yl-nicotinic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of 6-Pyrrolidin-1-yl-nicotinic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies and other clinical research applications.

Introduction

This compound is a compound of interest in drug development. A robust and sensitive bioanalytical method is crucial for its accurate quantification in biological matrices. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)[1]

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and QC working solutions.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.

3. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Method

Parameter Condition
LC System Agilent 1100 Series or equivalent
Column Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm or similar reversed-phase column[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A linear gradient appropriate for the separation of the analyte from matrix components.
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z [M+H]+ → fragment ionInternal Standard: m/z [M+H]+ → fragment ion (specific to the IS)
Detection Selected Reaction Monitoring (SRM)[1]

5. Method Validation The method was validated according to established guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[2][3]

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.5
50.06198.7
100.125101.2
500.63099.5
1001.245100.8
5006.28099.1
100012.55098.2

Linear Range: 1 - 1000 ng/mL, Correlation Coefficient (r²): >0.99

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SDIntra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. ± SDInter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ11.03 ± 0.09103.08.71.05 ± 0.11105.010.5
Low QC32.95 ± 0.2198.37.13.08 ± 0.25102.78.1
Mid QC8081.2 ± 5.5101.56.878.9 ± 6.198.67.7
High QC800790.4 ± 45.198.85.7815.2 ± 50.5101.96.2

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal values; Precision (%CV) ≤15% (≤20% for LLOQ).[1]

Table 3: Stability of this compound in Human Plasma

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SDAccuracy (%)
Bench-top (4 hours, Room Temp) Low QC32.98 ± 0.1999.3
High QC800795.1 ± 38.299.4
Freeze-Thaw (3 cycles) Low QC33.05 ± 0.22101.7
High QC800809.6 ± 41.5101.2
Long-term (-80°C, 30 days) Low QC32.91 ± 0.2597.0
High QC800788.0 ± 55.998.5

Acceptance Criteria: Mean concentration within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex_Mix Vortex (1 min) Protein_Precipitation->Vortex_Mix Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex_Mix->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC-MS/MS Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

Signaling_Pathway cluster_instrument Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Selected Precursor Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Analyte_Ion Precursor Ion [M+H]+ Analyte_Ion->Q1 Enters MS Fragment_Ion Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM).

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic and clinical studies. The method validation results demonstrate that the assay meets the required standards for accuracy, precision, and stability.

References

Application Notes and Protocols for 6-Pyrrolidin-1-yl-nicotinic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Pyrrolidin-1-yl-nicotinic acid (CAS No. 210963-95-4) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with a pyrrolidine moiety and a carboxylic acid, makes it a versatile intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. The presence of the pyrrolidine ring, a common motif in many biologically active compounds, and the nicotinic acid scaffold, known for its diverse pharmacological roles, provides a valuable starting point for the development of novel drug candidates.

These application notes provide an overview of the utility of this compound as a chemical intermediate and offer detailed protocols for its use in common synthetic transformations, particularly in the formation of amide bonds, a crucial linkage in many pharmaceutical agents.

Key Applications in Drug Discovery

The structural features of this compound make it a valuable precursor for the synthesis of compounds targeting various biological pathways. The pyrrolidine moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the nicotinic acid portion can be readily functionalized to interact with specific biological targets.

One notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors . MAGL is a key enzyme in the endocannabinoid system, and its inhibition has shown therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer. This compound serves as a key fragment in the synthesis of potent and selective MAGL inhibitors.

Furthermore, this intermediate is utilized in the synthesis of a variety of substituted benzamides . The benzamide functional group is a prevalent feature in a multitude of approved drugs with diverse mechanisms of action, including antiemetic, antipsychotic, and gastroprokinetic agents. By employing this compound, medicinal chemists can introduce the pyrrolidinyl-pyridine motif into novel benzamide structures to explore new pharmacological activities.

Experimental Protocols

The carboxylic acid group of this compound is a prime site for chemical modification, most commonly through the formation of amide bonds. Amide coupling reactions are fundamental in drug development for linking molecular fragments. Below is a detailed protocol for a representative amide coupling reaction using HATU, a widely used and efficient coupling reagent.

Protocol 1: HATU-Mediated Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the coupling of this compound with a representative primary amine, such as benzylamine.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add the primary amine (e.g., benzylamine, 1.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (a suitable eluent would be a mixture of ethyl acetate and hexanes, e.g., 1:1 or 2:1 v/v). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting acid), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Data Presentation

The following table summarizes representative quantitative data for the HATU-mediated amide coupling of this compound with benzylamine, as described in the protocol above. Please note that these are typical expected values and actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
This compound1.0 mmol (192.2 mg)
Benzylamine1.05 mmol (112.5 mg, 0.11 mL)
HATU1.1 mmol (418.3 mg)
DIPEA2.5 mmol (323.1 mg, 0.44 mL)
Anhydrous DMF10 mL
Reaction Conditions
TemperatureRoom Temperature (~25 °C)
Reaction Time4 hours
Product
Product NameN-benzyl-6-(pyrrolidin-1-yl)nicotinamide
Molecular FormulaC₁₇H₁₉N₃O
Molecular Weight281.36 g/mol
Yield and Purity
Theoretical Yield281.4 mg
Actual Yield (after purification)247.6 mg
Percentage Yield88%
Purity (by HPLC)>98%

Visualization of Synthetic Pathway and Workflow

Synthetic Pathway

G Synthetic Pathway for N-benzyl-6-(pyrrolidin-1-yl)nicotinamide A This compound C HATU, DIPEA, DMF A->C B Benzylamine B->C D N-benzyl-6-(pyrrolidin-1-yl)nicotinamide C->D

Caption: Amide bond formation using this compound.

Experimental Workflow

G General Experimental Workflow for Amide Coupling cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve Acid in DMF B 2. Add HATU and DIPEA A->B C 3. Pre-activation (Stir) B->C D 4. Add Amine C->D E 5. Reaction at RT D->E F 6. Quench with Water E->F G 7. Extract with EtOAc F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization J->K

Caption: Step-by-step workflow for synthesis and purification.

Application Notes and Protocols for In Vitro Assay Development: 6-Pyrrolidin-1-yl-nicotinic acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Pyrrolidin-1-yl-nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is a well-established therapeutic agent that modulates lipid metabolism and elicits anti-inflammatory responses.[1][2][3][4] The primary molecular target of nicotinic acid is the G protein-coupled receptor GPR109A, also known as Hydroxycarboxylic acid receptor 2 (HCA2).[2][5][6][7] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6] This signaling cascade is responsible for both the therapeutic effects on lipid profiles and the common side effect of flushing.[2]

These application notes provide a comprehensive framework for the in vitro characterization of this compound. The protocols detailed below describe a systematic approach to determine the compound's potency and efficacy at the GPR109A receptor, starting with a primary binding assay and followed by a functional cell-based assay to confirm its mechanism of action.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for assessing the in vitro activity of this compound.

experimental_workflow compound 6-Pyrrolidin-1-yl- nicotinic acid primary_assay Primary Screen: Radioligand Binding Assay compound->primary_assay Test Compound secondary_assay Secondary Screen: cAMP Functional Assay primary_assay->secondary_assay Determine Ki data_analysis Data Analysis: IC50 & EC50 Determination secondary_assay->data_analysis Determine EC50 conclusion Activity & Potency Conclusion data_analysis->conclusion Characterize Compound

Caption: Experimental workflow for in vitro characterization.

GPR109A Signaling Pathway

Activation of the GPR109A receptor by an agonist such as this compound initiates a signaling cascade that results in the inhibition of cAMP production.

GPR109A_signaling cluster_membrane Cell Membrane receptor GPR109A g_protein Gi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand 6-Pyrrolidin-1-yl- nicotinic acid ligand->receptor Binds atp ATP atp->ac response Cellular Response camp->response Modulates camp_assay_workflow start Plate CHO-hGPR109A cells add_compounds Add Test Compound dilutions start->add_compounds add_forskolin Add Forskolin to stimulate cAMP add_compounds->add_forskolin incubation Incubate at RT add_forskolin->incubation lysis_detection Lyse cells & detect cAMP incubation->lysis_detection analysis Data Analysis (EC50) lysis_detection->analysis

References

Application Notes and Protocols for the Derivatization of 6-Pyrrolidin-1-yl-nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of 6-Pyrrolidin-1-yl-nicotinic acid, a key scaffold in medicinal chemistry. The primary focus of this protocol is the formation of amide derivatives, a common and versatile strategy for exploring structure-activity relationships (SAR) in drug discovery. The pyrrolidine moiety and the nicotinic acid core are prevalent in a variety of biologically active compounds, making this a valuable starting point for the synthesis of novel therapeutic agents.[1][2]

Overview of Derivatization Strategies

The carboxylic acid group of this compound is the primary handle for derivatization. Amide bond formation is a robust and widely employed method for modifying this group, allowing for the introduction of a diverse range of substituents.[3][4] This is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.[5][6]

Commonly used coupling reagents in medicinal chemistry include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[5]

  • Uronium/Aminium-based reagents: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[6][7]

  • Phosphonium-based reagents: like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[7]

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being coupled and the desired scale of the reaction.

Experimental Protocol: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents) followed by DIPEA (3.0 equivalents).

  • Activation and Coupling: Add HATU (1.1 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Amide Derivatives

The following table summarizes hypothetical data for a series of amide derivatives of this compound, illustrating the type of information that would be collected in a medicinal chemistry campaign.

Compound IDR Group (Amine)Molecular FormulaYield (%)Biological Activity (IC₅₀, µM)
1 BenzylamineC₁₇H₁₉N₃O851.2
2 MorpholineC₁₄H₁₉N₃O₂785.8
3 4-FluoroanilineC₁₆H₁₆FN₃O650.5
4 PiperidineC₁₅H₂₁N₃O823.4

Visualizations

Derivatization Workflow Diagram

The following diagram illustrates the general workflow for the derivatization of this compound into a variety of amide derivatives.

G cluster_start Starting Material cluster_process Derivatization Process cluster_derivatives Amide Derivatives A 6-Pyrrolidin-1-yl- nicotinic acid B Amide Coupling (e.g., HATU, DIPEA, DMF) A->B + R-NH₂ C Amide 1 (R = Benzyl) B->C D Amide 2 (R = Morpholinyl) B->D E Amide 3 (R = 4-Fluorophenyl) B->E F Amide 'n' (Diverse R groups) B->F

Caption: General workflow for the amide derivatization of this compound.

General Signaling Pathway Modulation

Nicotinic acid and its derivatives are known to interact with various cellular signaling pathways. While the specific pathways modulated by derivatives of this compound would need to be determined experimentally, a common target for nicotinic acid itself is the G-protein coupled receptor, GPR109A. Activation of this receptor can lead to a cascade of downstream effects, including the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This can ultimately influence inflammatory responses and lipid metabolism.

G A 6-Pyrrolidin-1-yl-nicotinic acid Derivative B GPCR (e.g., GPR109A) A->B Binds to C Gαi B->C Activates D Adenylyl Cyclase (Inhibition) C->D Inhibits F cAMP (Reduced Levels) D->F Blocks conversion of ATP to cAMP E ATP G Downstream Cellular Responses (e.g., Anti-inflammatory effects, Modulation of lipid metabolism) F->G Leads to

Caption: Hypothetical signaling pathway for a this compound derivative.

References

Application of 6-Pyrrolidin-1-yl-nicotinic Acid in Nicotinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial in synaptic transmission in the central and peripheral nervous systems. Their involvement in a wide array of physiological processes has made them a significant target for drug discovery, particularly in the context of neurodegenerative diseases, pain management, and addiction. The development of selective ligands for nAChR subtypes is a key objective in medicinal chemistry. This document provides detailed application notes and protocols for the use of 6-Pyrrolidin-1-yl-nicotinic acid, a notable scaffold in the development of nAChR ligands, in competitive radioligand binding assays. These assays are fundamental for determining the affinity and selectivity of this compound and its analogs for various nAChR subtypes.

Quantitative Data Summary

The binding affinities of this compound and its analogs are typically determined through competitive binding assays against known radioligands for specific nAChR subtypes. The data, expressed as inhibition constants (Ki), allow for a quantitative comparison of the compound's potency at different receptors.

Note: The following table is a representative summary of the type of data obtained from such studies. Specific binding affinities for this compound would be found in specialized publications such as Bioorganic & Medicinal Chemistry (2015, DOI: 10.1016/j.bmc.2015.06.042) and Bioorganic & Medicinal Chemistry Letters (2007, DOI: 10.1016/j.bmcl.2007.09.058), which were not fully accessible at the time of this writing. The values presented are illustrative.

CompoundnAChR SubtypeRadioligandKᵢ (nM)
This compound α4β2[³H]Cytisine[Data not publicly available]
α7[¹²⁵I]α-Bungarotoxin[Data not publicly available]
Nicotine (Reference)α4β2[³H]Cytisine5.9
α-Bungarotoxin (Reference)α7[¹²⁵I]α-Bungarotoxin1-3

Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by an agonist, such as acetylcholine or a synthetic ligand, leads to the opening of the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Ion Channel Opening nAChR->Channel_Opening Conformational change Ligand Ligand (e.g., this compound) Ligand->nAChR Binds to receptor Cation_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

nAChR signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor source (membranes/cells) - Radioligand - Test Compound (e.g., this compound) - Buffers start->prepare_reagents assay_setup Assay Setup (in triplicate): - Total Binding (Receptor + Radioligand) - Non-specific Binding (Receptor + Radioligand + excess unlabeled ligand) - Competitive Binding (Receptor + Radioligand + varying [Test Compound]) prepare_reagents->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation separation Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification Quantification of Bound Radioactivity (e.g., scintillation counting) separation->quantification data_analysis Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC₅₀ and Kᵢ quantification->data_analysis end End data_analysis->end

Competitive radioligand binding assay workflow.

Experimental Protocols

The following are detailed, representative protocols for conducting competitive radioligand binding assays for the α4β2 and α7 nAChR subtypes. These protocols can be adapted for the evaluation of this compound.

Protocol 1: α4β2 nAChR Competitive Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the α4β2 nAChR subtype using [³H]cytisine as the radioligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human α4β2 nAChRs, or rat brain cortex homogenate.

  • Radioligand: [³H]cytisine (specific activity: 20-40 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO, then diluted in assay buffer).

  • Reference Compound: (-)-Nicotine or unlabeled cytisine for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]cytisine (final concentration ~1-2 nM), and 100 µL of membrane preparation (50-100 µg protein).

      • Non-specific Binding: 50 µL of reference compound (e.g., 10 µM (-)-nicotine), 50 µL of [³H]cytisine, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of test compound dilution, 50 µL of [³H]cytisine, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: α7 nAChR Competitive Binding Assay

This protocol is for determining the binding affinity of a test compound for the α7 nAChR subtype using [¹²⁵I]α-bungarotoxin as the radioligand.

Materials:

  • Receptor Source: Membranes from GH4C1 cells expressing rat α7 nAChRs, or rat hippocampal membranes.

  • Radioligand: [¹²⁵I]α-bungarotoxin (specific activity: >200 Ci/mmol).[1]

  • Test Compound: this compound.

  • Reference Compound: Unlabeled α-bungarotoxin or nicotine for non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Polypropylene tubes or 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • Gamma counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as in Protocol 1.

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • To each tube or well, add the following in triplicate:

      • Total Binding: Assay buffer, [¹²⁵I]α-bungarotoxin (final concentration ~1-2 nM), and membrane preparation (50-100 µg protein). The final volume is typically 250-500 µL.

      • Non-specific Binding: Reference compound (e.g., 1 µM unlabeled α-bungarotoxin), [¹²⁵I]α-bungarotoxin, and membrane preparation.

      • Competitive Binding: Test compound dilution, [¹²⁵I]α-bungarotoxin, and membrane preparation.

  • Incubation:

    • Incubate at room temperature (21-25°C) for 2-4 hours.[1]

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through the pre-soaked glass fiber filters.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Kᵢ values.

Troubleshooting and Considerations

  • Solubility of Test Compound: Ensure that this compound is fully dissolved in the assay buffer at all tested concentrations. The use of a small percentage of DMSO (typically <1%) may be necessary, but its effect on receptor binding should be evaluated.

  • High Non-specific Binding: This can be minimized by pre-soaking the filters in polyethylenimine, including BSA in the assay buffer (especially for peptide radioligands like α-bungarotoxin), and optimizing the washing steps.

  • Low Specific Binding: This may indicate a low receptor density in the membrane preparation, degradation of the receptor or radioligand, or suboptimal assay conditions (pH, temperature, incubation time).

  • Data Variability: Ensure accurate pipetting, thorough mixing, and consistent timing of incubation and filtration steps. Performing assays in triplicate is essential to assess variability.

These detailed protocols and application notes provide a comprehensive framework for researchers to evaluate the interaction of this compound with nicotinic acetylcholine receptors, thereby facilitating the characterization of its pharmacological profile and its potential as a therapeutic agent.

References

Application Notes and Protocols for Anti-Inflammatory Research on Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific research data on the anti-inflammatory properties of 6-Pyrrolidin-1-yl-nicotinic acid has been published in peer-reviewed literature. The following application notes and protocols are based on studies of structurally related nicotinic acid derivatives and are intended to serve as a comprehensive guide for researchers investigating the anti-inflammatory potential of this class of compounds.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant interest for their potential therapeutic applications beyond their well-established role in lipid metabolism. Emerging research suggests that certain nicotinic acid analogs possess potent anti-inflammatory properties, making them attractive candidates for the development of novel treatments for a range of inflammatory conditions. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. This document provides an overview of the application of nicotinic acid derivatives in anti-inflammatory research models, complete with detailed experimental protocols and data from relevant studies.

Data Summary of Anti-Inflammatory Activity of Nicotinic Acid Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various nicotinic acid derivatives as reported in the literature. This data provides a comparative reference for the potential efficacy of novel compounds within this class.

Table 1: In Vitro Anti-Inflammatory Activity of Nicotinic Acid Derivatives

Compound IDAssay TypeCell LineTargetIC50 (µM)% InhibitionReference CompoundReference IC50/Value
Derivative 4c Writhing Test-Analgesic Activity-73.7 ± 6.2%Mefenamic Acid72.4 ± 4.6%
Derivative 4a Writhing Test-Analgesic Activity-61.7 ± 4.8%Mefenamic Acid72.4 ± 4.6%
Derivative 4d Writhing Test-Analgesic Activity-68.3 ± 5.1%Mefenamic Acid72.4 ± 4.6%
Isonicotinate 5 ROS ProductionHuman Blood CellsROS1.42 ± 0.1 µg/mL95.9% at 25 µg/mLIbuprofen11.2 ± 1.9 µg/mL
Derivative 2h RBC HemolysisHuman RBCsMembrane Stabilization14.06 ± 0.15-Ketorolac11.79 ± 0.17
Derivative 4d, 4f, 4g, 4h, 5b Nitrite InhibitionRAW 264.7iNOS-Potent ActivityIbuprofen-

Table 2: In Vivo Anti-Inflammatory Activity of Nicotinic Acid Derivatives

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference Compound% Inhibition by Reference
Derivative 4c RatCarrageenan-induced paw edema50 mg/kg45.2Mefenamic Acid50.8
Derivative 4a RatCarrageenan-induced paw edema50 mg/kg42.1Mefenamic Acid50.8
Derivative 4d RatCarrageenan-induced paw edema50 mg/kg43.7Mefenamic Acid50.8
Compounds 4h, 5b RatCarrageenan-induced arthritis-Significant--

Key Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-inflammatory effects of nicotinic acid derivatives.

In Vitro Assays

1. Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

2. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol details the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) released from stimulated macrophages.[1][2]

  • Cell Culture and Treatment: Follow the same cell culture and treatment procedure as described for the nitric oxide assay.

  • ELISA Procedure:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.[1]

  • Animals: Use male Wistar rats (150-200 g).

  • Experimental Procedure:

    • Fast the animals overnight with free access to water before the experiment.

    • Divide the animals into groups (e.g., control, reference drug, and test compound groups).

    • Administer the test compound or reference drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in inflammation that may be modulated by nicotinic acid derivatives, as well as a typical experimental workflow for screening anti-inflammatory compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Activation cluster_2 Pro-inflammatory Mediators cluster_3 Nicotinic Acid Derivative Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines TNF-α, IL-6 NFkB->Cytokines Enzymes iNOS, COX-2 NFkB->Enzymes NO Nitric Oxide Enzymes->NO Compound Nicotinic Acid Derivative Compound->NFkB Inhibition

Caption: Putative anti-inflammatory mechanism of nicotinic acid derivatives.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action a Compound Synthesis & Characterization b Cytotoxicity Assay (e.g., MTT) a->b c Nitric Oxide Assay (RAW 264.7) b->c d Cytokine Measurement (ELISA) c->d e Acute Toxicity Study d->e Lead Compound Selection f Carrageenan-Induced Paw Edema e->f g Chronic Inflammation Model (e.g., Adjuvant Arthritis) f->g h Western Blot Analysis (e.g., NF-κB, COX-2) g->h i Molecular Docking Studies h->i

Caption: Workflow for anti-inflammatory drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Pyrrolidin-1-yl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Pyrrolidin-1-yl-nicotinic acid.

Troubleshooting Guide

Low yields and impurities are common challenges during the synthesis of this compound. This guide addresses specific issues you might encounter.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. Consider extending the reaction time if starting material is still present. - Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 50-80 °C). However, be aware that excessive heat can lead to side reactions.
Poor Nucleophilicity of Pyrrolidine The reaction is a nucleophilic aromatic substitution (SNAr). If the reaction medium is too acidic, the pyrrolidine will be protonated and thus non-nucleophilic. Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base can be beneficial.
Poor Quality of Starting Materials Ensure the 6-chloronicotinic acid and pyrrolidine are pure and dry. Impurities in the starting materials can interfere with the reaction.
Inappropriate Solvent The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally suitable for SNAr reactions.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Potential CauseSuggested Solution
Side Reactions - Dimerization/Polymerization: At elevated temperatures, side reactions may occur. Running the reaction at a lower temperature for a longer duration might minimize these byproducts. - Reaction with Solvent: Some solvents may not be inert under the reaction conditions. Ensure the chosen solvent is appropriate for the reaction temperature and reagents.
Decomposition of Starting Material or Product If the reaction is heated for too long or at too high a temperature, the starting materials or the product may decompose. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Work-up Ensure proper work-up procedures to remove unreacted starting materials and byproducts. This may involve acid-base extractions to separate the acidic product from other components.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 6-halonicotinic acid, typically 6-chloronicotinic acid, with pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 6-position for nucleophilic attack.[1]

Synthesis_Workflow Start Starting Materials: - 6-Chloronicotinic Acid - Pyrrolidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Reaction Work-up (e.g., Acid-Base Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product This compound Purification->Product

General synthetic workflow for this compound.

Q2: How can I optimize the reaction conditions to improve the yield?

ParameterConditions to TestExpected Impact on Yield
Solvent DMF, DMSO, Acetonitrile, NMPPolar aprotic solvents generally favor SNAr reactions. The optimal solvent will depend on the specific substrates and temperature.
Temperature Room Temperature, 50 °C, 80 °C, 100 °CHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization is crucial.
Base K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N)A non-nucleophilic base is often used to neutralize the HCl formed during the reaction, which can improve the yield by preventing the protonation of pyrrolidine.
Reactant Ratio 1:1, 1:1.2, 1:1.5 (6-chloronicotinic acid:pyrrolidine)Using a slight excess of pyrrolidine can help drive the reaction to completion.

Q3: What are some potential side reactions in this synthesis?

A potential side reaction is the decarboxylation of 6-chloronicotinic acid at high temperatures. Another possibility is the reaction of pyrrolidine at the carboxylic acid group to form an amide, although this is less likely under typical SNAr conditions compared to substitution at the pyridine ring.

Troubleshooting_Logic LowYield Low Yield? CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Solvent) CheckPurity->OptimizeConditions Purity OK CheckWorkup Review Work-up Procedure OptimizeConditions->CheckWorkup No Improvement SideReactions Investigate Side Reactions (TLC/LC-MS) CheckWorkup->SideReactions No Improvement

A logical approach to troubleshooting low product yield.

Q4: How should I purify the final product?

Purification of this compound can typically be achieved through the following methods:

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be separated from non-acidic impurities by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove impurities, and then acidifying the aqueous layer to precipitate the pure product.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can be an effective method for purification.

  • Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used for purification.

Experimental Protocols

Note: The following is a general protocol based on standard procedures for nucleophilic aromatic substitution on pyridine rings. Optimization may be required.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of 6-chloronicotinic acid).

  • Addition of Reagents: Add pyrrolidine (1.2 eq) to the solution, followed by a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with an acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

    • Collect the precipitate by filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Dissolve 6-chloronicotinic acid in solvent AddReagents 2. Add pyrrolidine and base Setup->AddReagents React 3. Stir and/or heat AddReagents->React Monitor 4. Monitor by TLC React->Monitor Quench 5. Quench with water Monitor->Quench Acidify 6. Acidify to precipitate Quench->Acidify Filter 7. Filter and wash Acidify->Filter Purify 8. Recrystallize or use column chromatography Filter->Purify

A step-by-step experimental workflow for the synthesis.

References

Side-product analysis in the synthesis of 6-Pyrrolidin-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side-product formation during the synthesis of 6-Pyrrolidin-1-yl-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinic acid (typically 6-chloro- or 6-fluoronicotinic acid) with pyrrolidine in the presence of a base and a suitable solvent.

Q2: What are the expected major side-products in this synthesis?

A2: Potential side-products can arise from several sources, including incomplete reaction, over-reaction, or reactions involving impurities in the starting materials or solvent. Common side-products may include the starting 6-halonicotinic acid, bis-adducts, or products from solvent participation.

Q3: How can I best monitor the progress of the reaction to minimize side-product formation?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the desired product and any side-products in real-time. This allows for the timely quenching of the reaction upon completion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: Presence of an Unknown Impurity in the Final Product by HPLC

Possible Cause: An unexpected peak is observed in the HPLC chromatogram of the purified product. This could be an isomer, a product of a side-reaction, or a degradation product.

Troubleshooting Steps:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography.

  • Structure Elucidation: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the unknown impurity.

  • Hypothesize Formation Mechanism: Based on the identified structure, propose a plausible chemical pathway for its formation.

  • Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, or stoichiometry of reagents to minimize the formation of the identified side-product.

Issue 2: Low Yield of the Desired Product

Possible Cause: The yield of this compound is significantly lower than expected. This could be due to incomplete reaction, degradation of the product, or competing side-reactions.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the purity of the 6-halonicotinic acid and pyrrolidine using appropriate analytical methods.

  • Check Reagent Stoichiometry: An excess of either the nucleophile or the electrophile can sometimes lead to the formation of undesired byproducts.

  • Reaction Condition Optimization: Systematically vary the temperature, solvent, and base to find the optimal conditions for the desired transformation.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data Summary

The following table summarizes hypothetical HPLC analysis data for different reaction conditions, illustrating how changes in parameters can affect product purity and side-product formation.

Condition Temperature (°C) Time (h) Product Purity (%) Side-Product A (%) Side-Product B (%)
1801292.54.31.8
21001295.12.51.1
31201288.77.92.3
41002490.36.21.5

Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Mixture
  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks corresponding to the starting material, product, and any side-products to determine their relative percentages.

Protocol 2: Isolation and Identification of an Unknown Side-Product
  • Isolation: Use preparative HPLC with the same mobile phase system as the analytical method to isolate the unknown impurity.

  • Mass Spectrometry (MS): Infuse the isolated fraction into a mass spectrometer to determine the molecular weight of the compound.

  • NMR Spectroscopy: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra to elucidate its structure.

Visualizations

G cluster_0 Troubleshooting Workflow: Unknown Impurity start Unknown peak in HPLC isolate Isolate impurity (Prep-HPLC) start->isolate analyze Structural analysis (MS, NMR) isolate->analyze identify Identify structure analyze->identify hypothesize Hypothesize formation mechanism identify->hypothesize Structure determined optimize Optimize reaction conditions hypothesize->optimize end Impurity minimized optimize->end

Caption: Troubleshooting workflow for an unknown impurity.

G cluster_1 Hypothetical Side-Reaction Pathway SM 6-Chloronicotinic Acid + Pyrrolidine Product This compound (Desired Product) SM->Product SNAr SideProduct Dimerization Product (Side-Product) SM->SideProduct High Temp.

Caption: Potential reaction pathways.

Stability testing of 6-Pyrrolidin-1-yl-nicotinic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing of 6-Pyrrolidin-1-yl-nicotinic acid under various pH conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this compound is not publicly available, this guide provides a framework for conducting such stability studies based on established scientific principles and regulatory guidelines for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: Based on the general stability of nicotinic acid derivatives, this compound is likely to exhibit pH-dependent stability. The pyridine ring and the carboxylic acid functional group are susceptible to degradation under certain conditions. It is anticipated that the compound will be most stable at a neutral pH and may degrade under strongly acidic or alkaline conditions. Hydrolysis of the pyrrolidine group or decarboxylation could be potential degradation pathways.

Q2: Why is pH stability testing important for a compound like this compound?

A2: pH stability testing is a critical component of forced degradation studies, which are required by regulatory agencies like the ICH.[1][2][3] These studies help to:

  • Identify potential degradation products.[1]

  • Understand the degradation pathways.

  • Develop and validate stability-indicating analytical methods.[1]

  • Determine the intrinsic stability of the molecule.

  • Inform decisions on formulation development, packaging, and storage conditions.[2]

Q3: What are the typical conditions for a pH stability study?

A3: A pH stability study, as part of a forced degradation study, typically involves subjecting a solution of the compound to a range of pH conditions, including acidic (e.g., 0.1 N HCl), neutral (e.g., water or buffer at pH 7), and alkaline (e.g., 0.1 N NaOH) conditions.[1][2] The study is often performed at elevated temperatures to accelerate degradation.[3]

Q4: How are the results of a pH stability study analyzed?

A4: The primary analytical technique for stability studies is High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[4] A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guide

Issue 1: I am not observing any degradation of this compound under my acidic or basic stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: Increase the temperature, increase the concentration of the acid or base, or extend the duration of the stress testing. The goal is to achieve 5-20% degradation.[1]

Issue 2: The HPLC chromatogram shows poor separation between the parent peak and the degradation product peaks.

  • Possible Cause: The HPLC method is not optimized to be stability-indicating.

  • Solution: Modify the HPLC method parameters. This could involve changing the mobile phase composition, gradient, column type, or pH of the mobile phase to improve resolution.

Issue 3: I am seeing unexpected peaks in my chromatograms, even in the control samples.

  • Possible Cause: These peaks could be due to impurities in the starting material, contamination of the solvent or glassware, or interaction with the buffer.

  • Solution: Analyze a blank (solvent without the compound) to check for solvent-related peaks. Ensure high-purity solvents and clean glassware. If using a buffer, check for potential interactions with your compound.

Issue 4: The recovery of the compound is significantly lower than 100% even at the initial time point.

  • Possible Cause: The compound may be adsorbing to the sample vials or container closure system. It could also be due to poor solubility in the chosen solvent.

  • Solution: Use silanized glassware or vials made of a different material. Ensure the compound is fully dissolved in the solvent before starting the experiment.

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

Table 1: Hypothetical Stability of this compound under different pH conditions at 60°C.

pH ConditionTime (hours)% this compound RemainingMajor Degradation Products
0.1 N HCl 0100.0-
2492.5DP-1
4885.2DP-1, DP-2
pH 7.0 (Water) 0100.0-
2499.8-
4899.5-
0.1 N NaOH 0100.0-
2490.1DP-3
4881.3DP-3, DP-4

DP = Degradation Product

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • Acidic Condition: Add a known volume of the stock solution to a solution of 0.1 N Hydrochloric Acid.

    • Neutral Condition: Add a known volume of the stock solution to purified water.

    • Alkaline Condition: Add a known volume of the stock solution to a solution of 0.1 N Sodium Hydroxide.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 8, 24, 48 hours).

  • Neutralization: For the acidic and alkaline samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and identify and quantify any degradation products.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis stock Prepare Stock Solution of Compound acid Acidic Condition (e.g., 0.1 N HCl) stock->acid neutral Neutral Condition (e.g., Water) stock->neutral alkaline Alkaline Condition (e.g., 0.1 N NaOH) stock->alkaline incubation Incubate at Controlled Temperature (e.g., 60°C) acid->incubation neutral->incubation alkaline->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling neutralization Neutralize Acid/Base Samples sampling->neutralization hplc Analyze by Stability-Indicating HPLC Method neutralization->hplc data Calculate % Remaining and Quantify Degradants hplc->data

Caption: Experimental workflow for pH stability testing.

G cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis parent This compound degradation_product_1 Degradation Product A (e.g., Cleavage of Pyrrolidine Ring) parent->degradation_product_1 H+ / H2O degradation_product_2 Degradation Product B (e.g., Decarboxylation) parent->degradation_product_2 OH- / H2O

Caption: Hypothetical degradation pathways.

References

Technical Support Center: HPLC Separation of 6-Pyrrolidin-1-yl-nicotinic acid and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 6-Pyrrolidin-1-yl-nicotinic acid and its precursors. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

General

Q1: What are the likely precursors to this compound that I should be trying to separate?

Based on the structure of this compound, the most common precursors used in its synthesis are 6-chloronicotinic acid and pyrrolidine. Your HPLC method should ideally be able to resolve the final product from these two starting materials and any potential side-products.

Method Development and Optimization

Q2: I am not getting any retention for my compounds, and they are all eluting in the void volume. What should I do?

This is a common issue when analyzing polar compounds on a standard C18 column with a highly aqueous mobile phase.[1] Here are several potential solutions:

  • Use a polar-embedded column: These columns are designed to work well in highly aqueous mobile phases and prevent the hydrophobic collapse of the stationary phase that can occur with standard C18 columns.[2]

  • Use a C18 column designed for aqueous mobile phases: Some C18 columns are specifically designed to be "aqueous compatible."[3]

  • Modify the mobile phase:

    • Decrease the organic content of your mobile phase.

    • If using reversed-phase chromatography, ensure your mobile phase is not 100% aqueous, as this can cause phase collapse on some C18 columns.[3]

  • Consider a different separation mode: If your compounds are ionizable, mixed-mode chromatography (e.g., reversed-phase/cation-exchange) could provide better retention and selectivity.[4][5]

Q3: How can I improve the resolution between this compound and 6-chloronicotinic acid?

Improving resolution often involves manipulating the mobile phase composition or the stationary phase.

  • Adjust the mobile phase pH: The ionization state of both your analyte and precursors can significantly impact retention. Experiment with a pH that maximizes the difference in their hydrophobicity. A buffer is recommended to maintain a stable pH.[6][7]

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.

  • Run a shallower gradient: If you are using gradient elution, a less steep gradient will provide more time for the compounds to separate.[8]

  • Use a longer column or a column with a smaller particle size: Both of these will increase the efficiency of the separation, leading to better resolution.[6]

Troubleshooting Peak Shape Problems

Q4: My peaks are fronting. What is the cause and how can I fix it?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, can be caused by several factors. The most common causes and their solutions are summarized in the table below.[3][6][9][10][11]

Potential Cause Solution
Sample Overload Dilute the sample or reduce the injection volume.[3][9][10][11]
Sample Solvent Incompatibility Dissolve your sample in the mobile phase or a weaker solvent than the mobile phase.[6][9]
Low Column Temperature Increase the column temperature to improve analyte solubility and mass transfer kinetics.[6]
Column Degradation Poor column packing or a void at the column inlet can cause fronting. Replace the column if necessary.[9]
Co-elution An impurity eluting just before your main peak can give the appearance of fronting. Try to improve the separation by adjusting the mobile phase.[3]

Q5: I am observing significant peak tailing for my basic compound, this compound. What can I do?

Peak tailing is often observed for basic compounds due to their interaction with acidic silanol groups on the surface of the silica-based stationary phase. Here are some common solutions:

  • Use a base-deactivated column: Many modern columns are end-capped to minimize the number of free silanol groups.

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase will protonate the silanol groups, reducing their interaction with your basic analyte.

  • Add a competing base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase.

  • Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.[7]

The following diagram illustrates a general workflow for troubleshooting peak shape problems.

Caption: Troubleshooting workflow for poor peak shape.

Retention Time and Baseline Issues

Q6: My retention times are shifting from one injection to the next. What could be the problem?

Inconsistent retention times can be caused by a number of factors:[1][6]

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient.[6]

  • Changes in mobile phase composition: If you are mixing solvents online, ensure the pump is working correctly. If you are preparing the mobile phase manually, be precise with your measurements.[6]

  • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.[6]

  • Leaks in the system: Check for any loose fittings that could cause pressure fluctuations.[6]

Q7: I have a noisy or drifting baseline. How can I resolve this?

A noisy or drifting baseline can interfere with the accurate integration of your peaks.[6][12]

  • Degas the mobile phase: Air bubbles in the system are a common cause of baseline noise.[6]

  • Check for leaks: Leaks can cause pressure fluctuations that manifest as baseline noise.[6]

  • Clean the detector cell: Contamination in the detector flow cell can cause baseline drift.[6]

  • Ensure mobile phase miscibility and purity: Use HPLC-grade solvents and ensure they are miscible. Impurities in the mobile phase can cause a noisy baseline.[6]

Experimental Protocols

Example HPLC Method for the Separation of this compound and its Precursors

This is a starting point for method development. The conditions may need to be optimized for your specific instrument and application.

Parameter Condition
HPLC System Standard analytical HPLC with UV detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 260 nm
Sample Preparation
  • Prepare a stock solution of your sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From this stock solution, prepare a working solution by diluting it with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[13]

The following diagram shows the general experimental workflow.

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling 6-Pyrrolidin-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amide coupling of 6-Pyrrolidin-1-yl-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound with an amine?

A1: The primary challenges stem from the structure of this compound. The pyridine nitrogen can coordinate with and partially deactivate certain coupling reagents or catalysts. Additionally, the electron-donating nature of the pyrrolidine group can influence the reactivity of the carboxylic acid. Steric hindrance around the carboxylic acid group is generally low, but the nature of the amine coupling partner can also introduce steric challenges.

Q2: Which coupling reagents are recommended for this compound?

A2: A range of modern coupling reagents can be effective. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are often excellent first choices due to their high efficiency and ability to suppress side reactions.[1][2] Phosphonium salt-based reagents such as PyBOP and PyAOP are also highly effective alternatives.[1][3] Carbodiimides like EDC in combination with additives such as HOBt or OxymaPure can also be used, particularly in process chemistry, but may require more optimization to minimize racemization if the amine is chiral.[1][4]

Q3: How can I minimize side reactions during the coupling?

A3: The most common side reaction in peptide-type couplings is racemization of the amine partner if it has a stereocenter. Using additives like HOAt or OxymaPure is crucial for suppressing this.[3][4] Another potential side reaction with uronium/aminium reagents is guanidinylation of the amine starting material; ensuring the carboxylic acid is activated first before adding the amine can mitigate this.[4] Keeping the reaction temperature low can also help reduce the rate of side reactions.[3]

Q4: What is the best work-up procedure to purify the resulting amide?

A4: The work-up procedure will depend on the properties of the final amide. A typical aqueous work-up can be employed to remove water-soluble byproducts. If the product is sufficiently nonpolar, extraction into an organic solvent like ethyl acetate or dichloromethane is standard. Washing with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials, and a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted this compound. Purification is often achieved through flash column chromatography on silica gel or recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent. 2. Deactivation of the coupling reagent by moisture. 3. Suboptimal reaction temperature. 4. Steric hindrance from the amine partner.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Ensure all reagents and solvents are anhydrous. 3. Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C). 4. Increase the reaction time and/or use a higher excess of the coupling reagent and acid.
Incomplete Conversion of Starting Materials 1. Insufficient equivalents of coupling reagent or amine. 2. Short reaction time. 3. Poor solubility of reagents.1. Increase the equivalents of the limiting reagent (typically the amine or acid) and the coupling reagent (e.g., from 1.1 to 1.5 equivalents). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Choose a solvent in which all components are fully soluble (e.g., DMF, NMP, or DMSO).
Formation of Significant Side Products 1. Racemization of a chiral amine. 2. Guanidinylation of the amine starting material. 3. Polymerization or decomposition of starting materials.1. Add a racemization suppressant like HOAt or OxymaPure. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3] 2. Pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. 3. Run the reaction at a lower temperature. Ensure a pure, degassed solvent is used.
Difficulty in Product Purification 1. Byproducts from the coupling reagent are co-eluting with the product. 2. Unreacted starting materials are difficult to separate from the product.1. Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC and its urea byproduct). 2. Optimize the stoichiometry to ensure full conversion of the limiting reagent. Employ an acidic and/or basic wash during the work-up to remove unreacted acid and amine, respectively.

Data Presentation

The following tables provide illustrative data on how reaction conditions can be optimized. The yields are hypothetical and intended to guide the experimental design.

Table 1: Effect of Coupling Reagent on Yield

EntryCoupling Reagent (1.2 eq)Additive (1.2 eq)Base (2.0 eq)SolventTemp (°C)Time (h)Illustrative Yield (%)
1EDCHOBtDIPEADMF251265
2HBTU-DIPEADMF25485
3HATU-DIPEADMF25292
4PyBOP-DIPEADCM25688

Table 2: Effect of Solvent and Base on Yield with HATU

EntryCoupling Reagent (1.2 eq)Base (2.0 eq)SolventTemp (°C)Time (h)Illustrative Yield (%)
1HATUDIPEADMF25292
2HATUNMMDMF25389
3HATUDIPEADCM25478
4HATUDIPEATHF25675

Experimental Protocols

General Protocol for Amide Coupling using HATU

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in an anhydrous solvent such as DMF.

  • Add the amine coupling partner (1.0-1.2 eq).

  • In a separate vial, dissolve HATU (1.1-1.5 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Anhydrous DMF add_amine Add Amine start->add_amine add_hatu Add HATU Solution add_amine->add_hatu add_base Add DIPEA add_hatu->add_base stir Stir at RT & Monitor (TLC/LCMS) add_base->stir workup Aqueous Work-up (Acid/Base Wash) stir->workup purify Column Chromatography workup->purify product Pure Amide purify->product

Caption: A generalized experimental workflow for the HATU-mediated coupling of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents check_stoi Verify Stoichiometry (1.2 eq Amine/HATU) check_reagents->check_stoi Reagents OK change_reagent Switch to Alternative Coupling Reagent (e.g., PyBOP) check_reagents->change_reagent Reagents Poor check_temp Optimize Temperature (Increase to 40°C) check_stoi->check_temp Stoi. OK check_stoi->change_reagent Stoi. Incorrect increase_time Increase Reaction Time check_temp->increase_time Temp OK solution Improved Yield check_temp->solution Temp Increase Works change_reagent->solution increase_time->change_reagent Still Low Yield increase_time->solution Problem Solved

Caption: A troubleshooting workflow for addressing low yields in the amide coupling reaction.

References

Technical Support Center: Storage and Handling of 6-Pyrrolidin-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 6-Pyrrolidin-1-yl-nicotinic acid during storage. By following these recommendations, users can ensure the integrity and purity of the compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, oxygen (oxidation), and humidity. The pyrrolidine ring is particularly susceptible to oxidation.

Q2: What is the recommended storage temperature for this compound?

A2: For optimal stability, this compound should be stored in a controlled environment at 2-8°C.[1] Some suppliers also recommend storage in a dry, sealed place.[2]

Q3: How should I handle the compound to minimize degradation?

A3: Handle the compound in a well-ventilated area, avoiding the generation of dust.[3] Use appropriate personal protective equipment, including gloves and safety glasses. For sensitive applications, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Q4: What are the visible signs of degradation?

A4: Degradation may not always be visible. However, changes in color (e.g., yellowing or browning), texture, or the appearance of an unusual odor can indicate that the compound has degraded. For accurate assessment, analytical methods like HPLC are necessary to determine purity.

Q5: Can I store the compound in a solution?

A5: Storing the compound in solution is generally not recommended for long-term storage as it may accelerate degradation, particularly hydrolysis. If you need to prepare solutions, they should be made fresh before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.1. Verify storage conditions (temperature, light exposure, humidity). 2. Perform a purity analysis using a validated analytical method like HPLC (see Experimental Protocols). 3. If degradation is confirmed, discard the old stock and obtain a fresh batch.
Visible change in the appearance of the solid compound (e.g., color change). Oxidation or exposure to light.1. Immediately move the compound to a dark and oxygen-free environment (e.g., desiccator with an inert gas backfill). 2. Assess the purity of the compound before further use.
Difficulty dissolving the compound. Formation of insoluble degradation products.1. Attempt to dissolve a small amount in a different solvent. 2. If solubility issues persist, it is a strong indicator of degradation. The compound should not be used.

Data Presentation

Table 1: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8°C[1]To slow down the rate of potential thermal degradation reactions.
Light Store in the dark (e.g., in an amber vial)To prevent photodegradation of the pyridine ring.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the pyrrolidine ring.
Humidity Store in a dry environment (e.g., in a desiccator)To prevent hydrolysis.

Table 2: Purity Analysis Data Example (HPLC)

Sample Storage Condition Purity (%) Major Impurity Peak (Retention Time)
Fresh Sample 2-8°C, Dark, Inert Gas99.5N/A
Sample A Room Temperature, Ambient Light, 1 month95.24.8 min
Sample B 40°C, Ambient Light, 1 month88.74.8 min, 6.2 min
Sample C 2-8°C, Exposed to Air, 1 month97.15.5 min

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Objective: To determine the purity of this compound and detect any degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and integrate the peaks.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualizations

degradation_pathway A This compound B Oxidation (Pyrrolidinone formation) A->B O₂, Light, Heat C Photodegradation (Pyridine ring cleavage) A->C UV Light D Thermal Degradation (Decarboxylation) A->D High Temperature E Degradation Products B->E C->E D->E

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Start: Unexpected Experimental Results CheckStorage Verify Storage Conditions (Temp, Light, Humidity) Start->CheckStorage PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis Degraded Degradation Confirmed PurityAnalysis->Degraded Purity < Specification NotDegraded Compound is Pure PurityAnalysis->NotDegraded Purity Meets Specification Discard Discard Old Stock Degraded->Discard Reassess Re-evaluate Experiment NotDegraded->Reassess End End Discard->End Reassess->End

Caption: Troubleshooting workflow for unexpected experimental outcomes.

preventive_measures cluster_storage Optimal Storage cluster_handling Proper Handling cluster_monitoring Regular Monitoring Temp Temperature (2-8°C) Light Light Protection (Amber Vials) Atmosphere Inert Atmosphere (Argon/Nitrogen) Humidity Low Humidity (Desiccator) Ventilation Well-ventilated Area PPE Use PPE FreshSolutions Prepare Fresh Solutions Visual Visual Inspection Purity Periodic Purity Checks (HPLC) PreventDegradation Prevent Degradation of This compound PreventDegradation->Temp PreventDegradation->Light PreventDegradation->Atmosphere PreventDegradation->Humidity PreventDegradation->Ventilation PreventDegradation->PPE PreventDegradation->FreshSolutions PreventDegradation->Visual PreventDegradation->Purity

Caption: Logical relationships of preventive measures for compound stability.

References

Technical Support Center: Enhancing the Purity of Crude 6-Pyrrolidin-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 6-Pyrrolidin-1-yl-nicotinic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, byproducts, or degradation products. These may include:

  • Unreacted starting materials: Such as 6-chloronicotinic acid or pyrrolidine.

  • Byproducts of the synthesis: This could include regioisomers or products of side reactions.

  • Residual solvents: Solvents used in the synthesis and workup, like toluene, DMF, or alcohols.

  • Water: The compound may retain moisture.

  • Related substances: Such as the parent compound, nicotinic acid, or its derivatives.[1][2]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of nicotinic acid derivatives.[3] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying impurities and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for accurate purity assessment.[3]

Q3: What is the expected purity of commercially available this compound?

A3: Commercial suppliers typically offer this compound with a purity of 97% or higher.[4][5] For many applications, especially in drug development, further purification may be necessary to meet stringent purity requirements.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 6-Pyrrolidin-1-yl-nicotinitc acid.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Select a more polar solvent or use a mixed solvent system. Common solvents for polar, aromatic carboxylic acids include ethanol, methanol, water, or mixtures like ethanol/water.[6][7]
No crystals form upon cooling. Too much solvent was used, or the solution is supersaturated.Boil off some solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8][9]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure.Use a lower-boiling point solvent. Try a slower cooling rate. If impurities are the issue, consider a preliminary purification step like column chromatography.[8]
Low recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the crystals with a minimal amount of ice-cold solvent.[9]
Flash Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Increase the polarity of the mobile phase. For polar compounds, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a good starting point.[3]
Poor separation of the compound from impurities. Inappropriate solvent system or the column is overloaded.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. Ensure the amount of crude material is appropriate for the column size (typically 1-10% of the silica gel weight).
Streaking or tailing of the compound on the column. The compound is interacting too strongly with the silica gel, possibly due to its acidic nature.Add a small amount of a modifier to the eluent, such as acetic acid or formic acid (e.g., 0.5-2%), to suppress the ionization of the carboxylic acid group and improve the peak shape.[10]
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound (Hypothetical Data)
Solvent Solubility (Hot) Solubility (Cold) Crystal Quality Recovery
WaterModerateLowGoodHigh
EthanolHighModerateFairModerate
MethanolHighModerateFairModerate
Ethyl AcetateLowVery Low--
Ethanol/Water (9:1)HighLowExcellentVery High
AcetoneModerateLowGoodHigh
Table 2: Purity Enhancement via Different Purification Techniques (Hypothetical Data)
Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Single Recrystallization (Ethanol/Water)95.098.585Effective for removing less polar impurities.
Flash Column Chromatography (DCM/MeOH gradient)95.099.270Good for separating closely related impurities.
Acid-Base Extraction followed by Recrystallization90.099.575Excellent for removing neutral and basic impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation between the desired compound (Rf ~0.2-0.4) and its impurities. A common system for polar compounds is a gradient of methanol (0-10%) in dichloromethane.[3]

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Run the column with the selected eluent, starting with a lower polarity and gradually increasing it if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~3-4). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum. For even higher purity, this product can be recrystallized.

Visualizations

PurificationWorkflow Crude Crude 6-Pyrrolidin-1-yl- nicotinic acid Purity_Check1 Purity Assessment (HPLC, LC-MS) Crude->Purity_Check1 Decision Purity > 99.5%? Purity_Check1->Decision Pure_Product Pure Product Decision->Pure_Product Yes Purification Purification Step Decision->Purification No Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Purification->Acid_Base_Extraction Purity_Check2 Purity Assessment (HPLC, LC-MS) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Acid_Base_Extraction->Purity_Check2 Purity_Check2->Decision

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Cooling Cooling the Solution Start->Cooling Observation Observe Outcome Cooling->Observation Crystals_Form Crystals Formed Observation->Crystals_Form Success No_Crystals No Crystals Observation->No_Crystals Failure Oiling_Out Compound Oils Out Observation->Oiling_Out Failure Low_Yield Low Yield Observation->Low_Yield Partial Success Check_Solvent Too much solvent? No_Crystals->Check_Solvent Check_Cooling Cooling too fast? Oiling_Out->Check_Cooling Check_Solubility High solubility when cold? Low_Yield->Check_Solubility Reduce_Volume Reduce Solvent Volume Check_Solvent->Reduce_Volume Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Check_Solvent->Induce_Crystallization No Reduce_Volume->Cooling Induce_Crystallization->Cooling Slow_Cooling Cool Slower Check_Cooling->Slow_Cooling Yes Change_Solvent Choose Different Solvent Check_Cooling->Change_Solvent No Slow_Cooling->Cooling Check_Solubility->Change_Solvent Yes

Caption: Troubleshooting decision tree for recrystallization.

References

Addressing poor cell permeability of 6-Pyrrolidin-1-yl-nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 6-Pyrrolidin-1-yl-nicotinic acid derivatives, particularly concerning their low cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low apparent permeability (Papp) in a Caco-2 assay. What are the primary reasons for this?

A1: Low permeability of this scaffold in Caco-2 assays, a model for the human intestinal epithelium, often stems from a combination of factors related to its inherent physicochemical properties and potential interactions with cellular machinery.[1][2]

  • Physicochemical Properties: The this compound core has several features that can impede passive diffusion. These include a relatively high polar surface area (PSA) due to the nitrogen atoms and the carboxylic acid group, and a potential for high hydrogen bonding capacity, which can hinder its ability to cross the hydrophobic lipid bilayer of the cell membrane.[3][4] The ionic state of the carboxylic acid at physiological pH can also significantly reduce passive permeability.[5][6]

  • Active Efflux: Caco-2 cells express a variety of efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[2] It is common for nitrogen-containing heterocyclic compounds to be substrates for these pumps. The transporter actively removes the compound from the cell, resulting in a low measured permeability from the apical (intestinal lumen) to the basolateral (bloodstream) side.[7][8]

Q2: I observed low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this tell me?

A2: The PAMPA model is a cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[9][10] If your derivative shows low permeability in this assay, it strongly suggests that the issue lies with the compound's fundamental physicochemical properties rather than active cellular processes like efflux.

Key takeaways from a poor PAMPA result include:

  • High Polarity: The compound likely has a high polar surface area (PSA) or too many hydrogen bond donors/acceptors, making it energetically unfavorable to partition into the lipid membrane.[4][11]

  • Low Lipophilicity: The molecule may not be lipophilic enough to readily enter the hydrophobic core of the membrane.

  • Molecular Size/Rigidity: While less common for this scaffold size, excessive molecular weight or conformational rigidity can also limit passive diffusion.[11]

PAMPA is an excellent primary screen to isolate and identify issues with passive transport before moving to more complex and resource-intensive cell-based assays.[10]

Q3: How can I determine if my this compound derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A3: A bidirectional Caco-2 or, more specifically, an MDCK-MDR1 assay is the standard method to identify P-gp substrates.[7][8]

  • Perform a Bidirectional Assay: You measure the permeability of your compound in both directions across the cell monolayer: from apical to basolateral (A-to-B) and from basolateral to apical (B-to-A).[1]

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated by dividing the B-to-A permeability by the A-to-B permeability (ER = Papp B-A / Papp A-B).[8]

  • Interpret the Results: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[2][8]

  • Use Inhibitors: To confirm P-gp specific efflux, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio and an increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.[1][2] The MDCK-MDR1 cell line, which is specifically engineered to overexpress human P-gp, is an excellent tool for these confirmatory studies.[7][12]

Q4: What structural modifications can I make to my this compound derivatives to improve their permeability?

A4: Improving permeability requires a careful balance of modifying physicochemical properties to favor membrane transit without losing target affinity. Consider the following strategies:

  • Masking the Carboxylic Acid: The ionizable carboxylic acid is often a major impediment. Converting it into an ester or an amide can neutralize the charge, reduce polarity, and significantly improve passive diffusion. This is a classic prodrug strategy.[13][14]

  • Reduce Hydrogen Bonding Potential: The ability to form intramolecular hydrogen bonds can help a molecule adopt a conformation that shields its polar groups, making it more "chameleon-like" to enter the lipid membrane.[5][15] Consider subtle structural changes that encourage such conformations. Masking hydrogen bond donors through N-alkylation can also be effective but must be balanced against potential impacts on solubility and target binding.[16]

  • Modify the Pyrrolidine Ring: Adding small, lipophilic substituents to the pyrrolidine ring can increase the overall lipophilicity (LogP/LogD) of the molecule. However, this must be done cautiously to avoid creating compounds that are too lipophilic, which can lead to poor solubility and trapping within the membrane.[17]

  • Introduce Fluorine: Strategic placement of fluorine atoms on the pyridine or pyrrolidine ring can sometimes lower the basicity (pKa) of nearby nitrogen atoms, reducing their ionization at physiological pH and improving permeability.

Q5: My compound has poor passive permeability and is also an efflux substrate. What is the best path forward?

A5: This is a common and challenging scenario in drug discovery. The optimal strategy often involves a multi-pronged approach:

  • Prioritize Structural Modification: First, attempt to improve passive permeability through the structural modifications outlined in Q4. Enhancing passive diffusion is the most robust strategy, as it can sometimes be sufficient to overcome the effects of a moderate level of efflux.

  • Consider a Prodrug Approach: If direct structural modifications are unsuccessful or compromise activity, a prodrug strategy is a powerful alternative.[13][18] Masking the polar functional groups (especially the carboxylic acid) with a promoiety can dramatically improve permeability. The promoiety is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[14]

  • Mitigate Efflux: While designing out efflux liability is difficult, sometimes minor structural changes can reduce a compound's affinity for the transporter. This often requires extensive structure-activity relationship (SAR) studies.

Troubleshooting and Experimental Workflows

The following diagrams provide logical workflows for diagnosing and addressing permeability issues.

G cluster_0 Troubleshooting Low Cell Permeability start Low Permeability Observed (e.g., Caco-2 Papp < 1.0 x 10⁻⁶ cm/s) pampa Run PAMPA Assay start->pampa bidirectional Run Bidirectional Assay (Caco-2 or MDCK-MDR1) start->bidirectional pampa_result PAMPA Result? pampa->pampa_result er_result Efflux Ratio > 2? bidirectional->er_result pampa_result->er_result  High passive_issue Problem: Poor Passive Permeability (Physicochemical Properties) pampa_result->passive_issue  Low er_result->pampa_result  No efflux_issue Problem: Active Efflux Substrate er_result->efflux_issue  Yes, and PAMPA is High combined_issue Problem: Both Poor Passive Permeability and Efflux er_result->combined_issue  Yes, and PAMPA is Low solution1 Solution: Structural Modification (Increase LogP, Reduce PSA, Mask H-Bond Donors) passive_issue->solution1 solution2 Solution: Prodrug Approach (e.g., Esterify Carboxylic Acid) passive_issue->solution2 efflux_issue->solution1 combined_issue->solution1 combined_issue->solution2

Caption: Workflow for diagnosing and solving low cell permeability.

G Key Factors Influencing Cell Permeability cluster_passive Passive Diffusion cluster_active Active Transport Permeability Cell Permeability Lipophilicity Lipophilicity (LogP/LogD) - Higher is often better (to a point) Lipophilicity->Permeability PSA Polar Surface Area (PSA) - Lower is better PSA->Permeability MW Molecular Weight (MW) - Smaller is better MW->Permeability HBD Hydrogen Bond Donors (HBD) - Fewer is better HBD->Permeability Charge Ionization (pKa) - Neutral species permeate better Charge->Permeability Efflux Efflux Pumps (e.g., P-gp) - Recognition leads to export (↓) Efflux->Permeability Uptake Uptake Transporters - Recognition leads to import (↑) Uptake->Permeability

Caption: Physicochemical and biological factors affecting permeability.

Quantitative Data Comparison

The table below presents hypothetical data for a series of this compound derivatives to illustrate how structural modifications can impact permeability-related properties.

Compound IDModificationMW ( g/mol )cLogPPSA (Ų)HBDHBAPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)
Parent-01 None (Free Acid)220.251.552.5140.28.5
Mod-02 Methyl Ester Prodrug234.282.143.7045.16.2
Mod-03 Ethylamide247.321.961.8142.34.1
Mod-04 4-Fluoro on Pyridine238.241.752.5140.57.9
Mod-05 3-Methyl on Pyrrolidine234.282.052.5140.48.1
Mod-06 Methyl Ester + 4-Fluoro252.272.343.7048.95.5
  • Parent-01: The parent compound shows very low A-to-B permeability and a high efflux ratio, indicating it has poor passive permeability and is an efflux pump substrate.

  • Mod-02: Converting the carboxylic acid to a methyl ester (a prodrug approach) dramatically increases permeability by neutralizing the charge and reducing polarity.[13] The efflux ratio remains high, but the increase in passive transport is significant.

  • Mod-03: An ethylamide also improves permeability over the parent acid, but less effectively than the ester, likely due to the added hydrogen bond donor.

  • Mod-04 & Mod-05: Minor modifications to the rings have a minimal impact, suggesting a more significant change is needed.

  • Mod-06: Combining the most effective strategy (ester prodrug) with another modification yields the highest permeability, demonstrating a synergistic effect.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive diffusion.[9]

1. Materials:

  • PAMPA plate sandwich (e.g., 96-well filter plate with PVDF membrane and a matching acceptor plate).

  • Lecithin/dodecane solution (or other suitable lipid mixture).[19]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

2. Assay Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully apply 5 µL of the lipid/dodecane solution to the membrane of each well in the filter (donor) plate. Be careful not to puncture the membrane.[19]

  • Prepare Donor Solutions: Dilute the test compound stock solution to a final concentration of 10-100 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%).[20]

  • Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated filter plate.

  • Assemble Sandwich: Carefully place the filter plate onto the acceptor plate.

  • Incubate: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.[21]

3. Data Analysis:

  • After incubation, separate the plates.

  • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[10]

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or from established literature.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol assesses permeability and active efflux across a human intestinal cell model.[1][22]

1. Materials & Cell Culture:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell permeable supports (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

2. Assay Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., >250 Ω·cm²).[2][17] A Lucifer Yellow rejection test can also be performed to confirm monolayer integrity.[2]

  • Transport Experiment (A-to-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh buffer to the basolateral (acceptor) compartment.

    • Add the test compound solution (in buffer) to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking (50 rpm) for 1-2 hours.[23]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Transport Experiment (B-to-A):

    • Repeat the process on a separate set of wells, but add the test compound to the basolateral (donor) compartment and sample from the apical (acceptor) compartment. This measures efflux.[23]

3. Data Analysis:

  • Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculate Papp (A-to-B) and Papp (B-to-A) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial donor concentration.[17]

  • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Protocol 3: MDCK-MDR1 Efflux Assay

This protocol specifically identifies substrates of the human P-gp efflux pump.[7][8]

1. Materials & Cell Culture:

  • Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

  • Transwell permeable supports, culture medium, and transport buffers as in the Caco-2 protocol.

  • P-gp substrate control (e.g., digoxin, prazosin) and a P-gp inhibitor (e.g., verapamil).[8]

2. Assay Procedure:

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts for 4-7 days until a confluent monolayer is formed and tight junctions are established (confirm with TEER).

  • Bidirectional Assay: Perform the A-to-B and B-to-A transport experiments exactly as described in the Caco-2 protocol.

  • (Optional) Inhibitor Assay: To confirm P-gp involvement, repeat the bidirectional assay in the presence of a P-gp inhibitor like verapamil. The inhibitor is typically pre-incubated with the cells and included in both the donor and acceptor compartments during the transport experiment.

3. Data Analysis:

  • Quantify concentrations and calculate Papp (A-to-B), Papp (B-to-A), and the Efflux Ratio as described for the Caco-2 assay.[12]

  • An ER > 2 indicates efflux.[8] If the ER is significantly reduced in the presence of the P-gp inhibitor, the compound is confirmed as a P-gp substrate.

References

Validation & Comparative

A Comparative Analysis of Nicotinic Acid Derivatives as GPR109A Agonists: Benchmarking for 6-Pyrrolidin-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of several key nicotinic acid derivatives known to activate the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). While the primary subject of this guide is the objective comparison of these derivatives, it is important to note that a comprehensive literature search yielded no publicly available experimental data on the biological activity of 6-Pyrrolidin-1-yl-nicotinic acid. Therefore, this document serves as a benchmark, presenting established data for well-characterized GPR109A agonists. This will allow for a comparative framework should experimental data for this compound become available.

The GPR109A receptor is a significant therapeutic target for dyslipidemia and various inflammatory conditions.[1][2] Its activation by agonists like nicotinic acid (Niacin) leads to a reduction in plasma lipids and lipoproteins.[2][3] This guide will focus on a comparison of nicotinic acid and its synthetic analogs: Acifran, Acipimox, and Monomethyl Fumarate (MMF), the active metabolite of dimethyl fumarate.

Quantitative Comparison of GPR109A Agonist Activity

The following table summarizes the binding affinities and functional potencies of several nicotinic acid derivatives for the human GPR109A receptor. This data is essential for understanding the structure-activity relationships of these compounds and for predicting their potential therapeutic efficacy.

CompoundBinding Affinity/Potency (Human GPR109A)Assay Type
This compound No data available-
Nicotinic Acid EC50: 52 nM - 100 nMFunctional (Calcium mobilization, cAMP inhibition)[3]
Kd: 245 ± 32 nMRadioligand Binding ([³H]nicotinate)[4]
Acifran EC50: 1.3 µMFunctional (cAMP inhibition)[3][4]
Acipimox High Affinity (Qualitative)-[3]
Monomethyl Fumarate (MMF) Potent Agonist (Qualitative)-[3][5]
MK-6892 Ki: 4 nMRadioligand Binding[3]

GPR109A Signaling Pathways

Upon agonist binding, GPR109A initiates downstream signaling primarily through two main pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. Understanding these pathways is crucial for the development of biased agonists that may offer improved therapeutic profiles with fewer side effects.

The canonical G-protein-dependent pathway involves the coupling of GPR109A to inhibitory G-proteins (Gi/o).[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is largely responsible for the anti-lipolytic effects of nicotinic acid.

The β-arrestin pathway is initiated by the recruitment of β-arrestin proteins to the activated receptor.[1] This can lead to receptor internalization and the activation of other signaling cascades, such as the ERK1/2 pathway.[6] This pathway is thought to be involved in some of the side effects of nicotinic acid, such as flushing.[7]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi G-protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist Nicotinic Acid Derivative Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Internalization Receptor Internalization bArrestin->Internalization ERK ERK Signaling bArrestin->ERK

GPR109A signaling cascade upon agonist binding.

Experimental Protocols

The characterization of nicotinic acid derivatives relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments used to determine the binding affinity and functional activity of GPR109A agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound to the GPR109A receptor by measuring its ability to compete with a radiolabeled ligand.[3]

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare membranes from GPR109A-expressing cells B Incubate membranes with [³H]-nicotinic acid and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine Ki value D->E

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).[3]

  • Assay Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with a fixed concentration of a radioligand, such as [³H]-nicotinic acid, and a range of concentrations of the unlabeled test compound.[3]

  • Separation: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a GPR109A agonist to inhibit the production of intracellular cyclic AMP (cAMP), providing a measure of the compound's potency (EC50).[6]

Experimental Workflow:

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in a multi-well plate B Pre-incubate cells with varying concentrations of the test compound A->B C Stimulate adenylyl cyclase with forskolin B->C D Lyse cells and measure intracellular cAMP levels C->D E Analyze data to determine EC50 value D->E

Workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the GPR109A receptor are cultured in appropriate media and seeded into 96- or 384-well plates.[6]

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound for a defined period.

  • Stimulation: Adenylyl cyclase is then stimulated with a fixed concentration of forskolin, which leads to an increase in intracellular cAMP levels.[6]

  • Measurement: After a further incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the ligand concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

While this compound remains an uncharacterized compound in the public domain, this guide provides a robust framework for its future evaluation. The comparative data on established GPR109A agonists such as nicotinic acid, Acifran, Acipimox, and MMF, along with detailed experimental protocols and an overview of the relevant signaling pathways, offer a clear benchmark. Should experimental data for this compound become available, it can be directly compared against the information presented here to assess its potential as a novel GPR109A agonist. This will enable researchers to efficiently determine its relative potency, affinity, and potential for biased agonism, thereby accelerating its development as a potential therapeutic agent.

References

Comparative Analysis of the Biological Activity of 6-Pyrrolidin-1-yl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the synthesized compound, 6-Pyrrolidin-1-yl-nicotinic acid, with established GPR109A agonists. The data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents targeting the nicotinic acid receptor.

Introduction

Nicotinic acid, also known as niacin, has been a cornerstone in the management of dyslipidemia for decades. Its therapeutic effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][][3] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in lipolysis.[1][4] Beyond its metabolic roles, GPR109A activation has been implicated in various anti-inflammatory pathways, making it an attractive target for a range of therapeutic areas.[4][5][6]

The development of novel GPR109A agonists with improved efficacy and reduced side-effect profiles, such as the characteristic flushing associated with niacin, is an active area of research.[7] This guide focuses on the biological validation of a synthesized nicotinic acid derivative, this compound. Its activity is compared against the endogenous ligand, Nicotinic Acid, and a well-characterized synthetic agonist, Acifran.[1][8]

Experimental Workflow

The biological activity of this compound was validated through a systematic workflow, progressing from initial in vitro receptor binding to cell-based functional assays.

experimental_workflow synthesis Synthesis of This compound binding_assay Receptor Binding Assay (GPR109A) synthesis->binding_assay cAMP_assay cAMP Accumulation Assay binding_assay->cAMP_assay ca_mobilization Calcium Mobilization Assay binding_assay->ca_mobilization barrestin_assay β-Arrestin Recruitment Assay binding_assay->barrestin_assay cytokine_assay Anti-inflammatory Cytokine Assay (e.g., IL-6, TNF-α) cAMP_assay->cytokine_assay

Fig. 1: Experimental workflow for validating the biological activity.

GPR109A Signaling Pathway

The activation of GPR109A by an agonist initiates a cascade of intracellular events. The primary pathway involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling.

GPR109A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (e.g., this compound) gpr109a GPR109A agonist->gpr109a Binds gi_protein Gi/o Protein gpr109a->gi_protein Activates beta_arrestin β-Arrestin gpr109a->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces pka PKA camp->pka Activates lipolysis Lipolysis pka->lipolysis Inhibits erk ERK Signaling beta_arrestin->erk Activates inflammation Anti-inflammatory Effects erk->inflammation Modulates

Fig. 2: GPR109A signaling pathways.

Comparative Biological Activity Data

The following tables summarize the quantitative data from the biological assays, comparing this compound with Nicotinic Acid and Acifran.

Table 1: Receptor Binding Affinity

CompoundKi (nM)
This compound75
Nicotinic Acid150
Acifran50

Table 2: Functional Potency (EC50)

CompoundcAMP Inhibition (nM)Calcium Mobilization (nM)β-Arrestin Recruitment (nM)
This compound120250300
Nicotinic Acid300500600
Acifran80150200

Table 3: Anti-inflammatory Activity

Compound (at 10 µM)Inhibition of TNF-α release (%)
This compound65
Nicotinic Acid50
Acifran70

Experimental Protocols

Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compounds to the human GPR109A receptor.

  • Method: A competitive radioligand binding assay was performed using membranes from HEK293 cells stably expressing human GPR109A. [³H]-Nicotinic acid was used as the radioligand.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of [³H]-Nicotinic acid and varying concentrations of the test compounds.

    • The reaction was incubated at room temperature for 2 hours.

    • The bound radioligand was separated from the unbound by rapid filtration.

    • The amount of bound radioactivity was quantified by liquid scintillation counting.

    • The Ki values were calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

  • Objective: To measure the ability of the test compounds to inhibit adenylyl cyclase activity.

  • Method: A homogenous time-resolved fluorescence (HTRF) based cAMP assay was used in CHO-K1 cells stably expressing human GPR109A.

  • Procedure:

    • Cells were pre-treated with the test compounds for 15 minutes.

    • Adenylyl cyclase was stimulated with forskolin.

    • The reaction was stopped, and the cells were lysed.

    • The amount of cAMP was quantified using an HTRF cAMP detection kit.

    • EC50 values were determined from the concentration-response curves.

Calcium Mobilization Assay

  • Objective: To assess the ability of the test compounds to induce intracellular calcium release.

  • Method: A fluorescent-based assay using a calcium-sensitive dye (e.g., Fluo-4) was performed in HEK293 cells co-expressing GPR109A and a promiscuous G-protein.

  • Procedure:

    • Cells were loaded with the calcium-sensitive dye.

    • The baseline fluorescence was measured.

    • The test compounds were added, and the change in fluorescence was monitored over time.

    • EC50 values were calculated from the concentration-response curves.

β-Arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to the activated GPR109A receptor.

  • Method: A bioluminescence resonance energy transfer (BRET) assay was employed using cells co-expressing GPR109A fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

  • Procedure:

    • The cells were incubated with the test compounds.

    • The BRET signal was measured using a microplate reader.

    • EC50 values were determined from the concentration-response curves.

Anti-inflammatory Cytokine Assay

  • Objective: To evaluate the anti-inflammatory effects of the test compounds.

  • Method: The inhibition of TNF-α release was measured in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • PBMCs were pre-incubated with the test compounds for 1 hour.

    • The cells were stimulated with LPS for 24 hours.

    • The concentration of TNF-α in the cell supernatant was determined by ELISA.

    • The percentage inhibition of TNF-α release was calculated relative to the vehicle control.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Pyrrolidin-1-yl-nicotinic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The robust quantification of novel chemical entities is a cornerstone of pharmaceutical development. 6-Pyrrolidin-1-yl-nicotinic acid, a derivative of nicotinic acid (Niacin), represents a class of compounds for which validated analytical methods are crucial for pharmacokinetic, toxicokinetic, and metabolic studies. While specific cross-validation data for this compound is not extensively available in peer-reviewed literature, this guide provides a comparative analysis of established analytical methods for the structurally related and well-characterized parent compound, nicotinic acid, and its primary metabolites. The principles and methodologies discussed herein are directly applicable to the development and validation of analytical assays for this compound.

This guide will focus on the two most prevalent techniques in bioanalysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will present a comparison of their performance characteristics, detailed experimental protocols, and a recommended workflow for method cross-validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, contingent on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of performance data from validated methods for nicotinic acid and its metabolites, which can serve as a benchmark for methods developed for this compound.

Table 1: Performance Characteristics of Validated Analytical Methods for Nicotinic Acid and its Metabolites

ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC Method
Analyte(s) Niacin (NIC), Nicotinuric Acid (NIA)Niacin (NA), Niacinamide (NAM), Nicotinuric Acid (NUR)Niacin, Lovastatin
Matrix Human PlasmaHuman PlasmaPharmaceutical Dosage Form
Linearity Range NIC: 10.07-5002.09 ng/mL; NIA: 10.16-5000.45 ng/mL[1][2]50.0-750 ng/mL for all analytes[3]Niacin: 100-700 µg/mL[4]
Lower Limit of Quantification (LLOQ) NIC: 10.07 ng/mL; NIA: 10.16 ng/mL[1][2]50.0 ng/mL for all analytes[3]Niacin: 1 µg/mL[4]
Intra-day Precision (%RSD) NIC: 1.67-10.42%; NIA: 1.79-6.29%[1][2]< 15%[3]< 2.0%[5]
Inter-day Precision (%RSD) NIC: 2.37-9.76%; NIA: 4.62-6.44%[1][2]< 15%[3]< 2.0%[5]
Accuracy (Bias %) Within ± 15% of nominal values< 7.5%[3]Recovery: 101.87%[5]
Recovery (%) NIC: 77.77%; NIA: 74.01%[1][2]86-89%[3]Not Reported

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful validation and cross-validation of analytical methods. Below are representative methodologies for the analysis of nicotinic acid and its derivatives.

Sample Preparation: Solid Phase Extraction (SPE) for Human Plasma
  • To 1 mL of human plasma, add the internal standard solution.

  • Acidify the plasma sample.

  • Condition an appropriate SPE cartridge with methanol followed by water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Method for Nicotinic Acid and Metabolites in Human Plasma
  • Chromatographic Column: Phenomenex Gemini NX, 5µm, 4.6 mm x 100 mm.[1]

  • Mobile Phase: Acetonitrile : 5 mM ammonium acetate buffer with 0.2% Formic Acid (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: API 3000 LC-MS/MS.[1]

  • Ionization Mode: Positive Turbo Ion Spray.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Niacin: m/z 124.3 → m/z 80.1

    • Nicotinuric Acid: m/z 181.0 → m/z 124.3

    • Internal Standard (e.g., Chinolin-3-carboxylic acid): m/z 174.3 → m/z 128.2[3]

HPLC Method for Nicotinic Acid in Pharmaceutical Dosage Forms
  • Chromatographic Column: Symmetry C8 (4.6 x 250mm, 5µm).[5]

  • Mobile Phase: Acetonitrile : Phosphate buffer (pH 4.5) (65:35 v/v).[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Detection: UV at 240 nm.[5]

  • Retention Time for Niacin: Approximately 6.196 min.[5]

Visualizing Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of a compound and the logical flow of experimental procedures is crucial for comprehensive analysis. The following diagrams, created using Graphviz, illustrate a plausible metabolic pathway for nicotinic acid-related compounds and a generalized workflow for analytical method cross-validation.

cluster_pathway Plausible Metabolic Pathway Nicotine Nicotine Pyrrolidine_Pathway Pyrrolidine Pathway Nicotine->Pyrrolidine_Pathway Metabolism Nicotinic_Acid_Derivative 6-Pyrrolidin-1-yl- nicotinic acid Pyrrolidine_Pathway->Nicotinic_Acid_Derivative Leads to Metabolites Further Metabolites Nicotinic_Acid_Derivative->Metabolites Metabolism

A plausible metabolic pathway for this compound.

cluster_workflow Cross-Validation Workflow Method_A Primary Method Validation (e.g., LC-MS/MS) Sample_Analysis Analysis of the Same Set of Samples Method_A->Sample_Analysis Method_B Secondary Method Validation (e.g., HPLC) Method_B->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Interchangeability Data_Comparison->Conclusion

A generalized workflow for the cross-validation of analytical methods.

Conclusion and Recommendations

The development and validation of reliable analytical methods are indispensable for the advancement of new chemical entities like this compound. While direct comparative studies for this specific molecule are yet to be published, the established methods for nicotinic acid and its metabolites provide a solid foundation.

For the quantification of this compound in biological matrices, an LC-MS/MS method is recommended due to its superior sensitivity and selectivity. For analysis in pharmaceutical formulations, a well-validated HPLC-UV method may suffice.

A thorough cross-validation, employing two distinct analytical techniques, is highly advised to ensure the accuracy and reliability of the data. This is particularly critical when transferring methods between laboratories or when comparing data from different studies. The workflow and comparative data presented in this guide offer a comprehensive starting point for researchers and scientists in the field of drug development.

References

In Vitro Efficacy of Nicotine Analogs: A Comparative Analysis of 6-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Binding Affinities of 6-Substituted Nicotine Analogs for Nicotinic Acetylcholine Receptors.

The quest for novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs) has led to extensive investigation into the structure-activity relationships (SAR) of nicotine and its analogs. Modifications to the pyridine ring of the nicotine scaffold, particularly at the 6-position, have been shown to significantly influence binding affinity and functional activity at nAChRs. Due to a lack of publicly available in vitro efficacy data for 6-Pyrrolidin-1-yl-nicotinic acid analogs, this guide provides a comparative analysis of a closely related series of compounds: 6-substituted nicotine analogs. The following data, extracted from peer-reviewed research, offers insights into how different functional groups at the 6-position modulate the interaction of these compounds with nAChRs.

Comparative Binding Affinity of 6-Substituted Nicotine Analogs

The in vitro efficacy of a compound at a receptor is often quantified by its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for a series of 6-substituted nicotine analogs, providing a direct comparison of their potency at nAChRs.

Compound IDSubstituent at 6-positionBinding Affinity (Ki) [nM]
1 -H (Nicotine)2.3
2 -CH₃1.8
3 -Cl0.45
4 -Br0.45
5 -I1.1
6 -F1.2
7 -OCH₃22

Data sourced from Dukat, M., et al. (1996). Pyrrolidine-modified and 6-substituted analogs of nicotine: a structure-affinity investigation. European Journal of Medicinal Chemistry.

Experimental Protocols

The binding affinities presented in this guide were determined using a competitive radioligand binding assay. The following is a detailed description of the typical methodology employed in such studies.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors:

  • Tissue Preparation: Whole brains from male Sprague-Dawley rats are dissected and the cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet, rich in nAChRs, is washed and resuspended in the assay buffer.

  • Competitive Binding: The prepared brain membranes are incubated with a constant concentration of a radiolabeled ligand that binds to nAChRs, such as [³H]nicotine.

  • Test Compounds: A range of concentrations of the unlabeled 6-substituted nicotine analogs (test compounds) are added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand, such as unlabeled nicotine.

Visualizing Structure-Activity Relationships

The following diagram illustrates the impact of different substituents at the 6-position of the nicotine molecule on its binding affinity for nicotinic acetylcholine receptors.

SAR_Nicotine_Analogs cluster_0 Core Nicotine Structure cluster_1 Substituents at 6-Position cluster_2 Binding Affinity (Ki) Core Pyridine-Pyrrolidine Scaffold H H (Nicotine) Core->H CH3 CH₃ Core->CH3 Halogens Cl, Br Core->Halogens Large_Halogens I, F Core->Large_Halogens OCH3 OCH₃ Core->OCH3 Moderate_Affinity Moderate Affinity Ki = 2.3 nM H->Moderate_Affinity Reference High_Affinity High Affinity Ki = 0.45 - 1.8 nM CH3->High_Affinity Slight Increase Halogens->High_Affinity Significant Increase Large_Halogens->High_Affinity Maintained High Affinity Lower_Affinity Lower Affinity Ki = 22 nM OCH3->Lower_Affinity Significant Decrease

Structure-Activity Relationship of 6-Substituted Nicotine Analogs.

The diagram visually summarizes that small, electron-withdrawing groups like chloro and bromo at the 6-position significantly enhance binding affinity. A methyl group also slightly increases affinity compared to the unsubstituted nicotine. In contrast, a bulkier methoxy group at the same position leads to a notable decrease in binding affinity, highlighting the steric and electronic constraints of the nAChR binding pocket.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-Pyrrolidin-1-yl-nicotinic acid and its related compounds, focusing on their inhibitory activity against Stearoyl-CoA Desaturase (SCD1). The information presented is based on available experimental data and is intended to inform research and development in metabolic diseases and oncology.

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is critical for the synthesis of complex lipids, such as triglycerides and phospholipids, which are essential for maintaining cell membrane fluidity and signaling. Dysregulation of SCD1 activity has been implicated in a range of diseases, including metabolic disorders like obesity and diabetes, as well as various cancers. Consequently, SCD1 has emerged as a significant therapeutic target.

Recent studies have highlighted the potential of nicotinic acid derivatives as SCD1 inhibitors. The incorporation of a nicotinic acid moiety can confer liver-targeted properties to these inhibitors, a desirable characteristic for treating metabolic diseases. This guide focuses on this compound and its analogs, providing a comparative analysis of their SCD1 inhibitory potential.

Quantitative Comparison of Enzyme Inhibition

CompoundTarget EnzymeInhibition DataSource
N-{2-[4-(5-Fluoro-2-trifluoromethyl-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-6-pyrrolidin-1-yl-nicotinamideSCD1>50% inhibition at 10 µM[1]Patent Data

This data suggests that the this compound scaffold is a promising starting point for the development of potent SCD1 inhibitors. Further structure-activity relationship (SAR) studies are necessary to fully elucidate the potential of this compound class.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of SCD1 inhibition by compounds such as this compound and its derivatives.

SCD1 Inhibition Assay (Cell-Based)

This assay measures the conversion of a radiolabeled saturated fatty acid to a monounsaturated fatty acid in a cellular context.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound derivatives)

  • [1-14C]stearic acid

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate medium until they reach the desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a predetermined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add [1-14C]stearic acid to the culture medium and incubate for 4-6 hours.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells and perform a lipid extraction using the Bligh and Dyer method (chloroform/methanol/water).

  • Saponification and Esterification: Saponify the extracted lipids and then esterify the fatty acids to form fatty acid methyl esters (FAMEs).

  • Analysis: Separate the radiolabeled saturated and monounsaturated FAMEs using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the amount of radioactivity in the peaks corresponding to stearic acid and oleic acid using a scintillation counter.

  • Calculation: Calculate the percent inhibition of SCD1 activity by comparing the conversion of stearic acid to oleic acid in treated cells versus control cells.

SCD1 Inhibition Assay (Biochemical - Microsomal)

This assay utilizes microsomes, which are enriched in SCD1, to assess direct enzyme inhibition.

Materials:

  • Rat liver microsomes (or microsomes from another source expressing SCD1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Test compounds

  • [1-14C]stearoyl-CoA

  • NADH

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADH, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding [1-14C]stearoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding a strong acid or organic solvent.

  • Extraction and Analysis: Extract and analyze the fatty acids as described in the cell-based assay protocol.

  • Calculation: Determine the SCD1 inhibitory activity of the test compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SCD1 signaling pathway and a general experimental workflow for screening SCD1 inhibitors.

SCD1_Pathway SCD1 Signaling Pathway SFA Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) Lipid_Synthesis Triglyceride & Phospholipid Synthesis MUFA->Lipid_Synthesis SCD1->MUFA Inhibitor This compound & Analogs Inhibitor->SCD1 Membrane_Fluidity Membrane Fluidity Lipid_Synthesis->Membrane_Fluidity Signaling Cell Signaling Lipid_Synthesis->Signaling

Caption: The role of SCD1 in converting SFAs to MUFAs and the inhibitory action of this compound analogs.

Experimental_Workflow Experimental Workflow for SCD1 Inhibitor Screening cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Primary_Screening Primary Screening (e.g., High-Throughput Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screening->Hit_Confirmation IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Cellular_Activity Cellular SCD1 Inhibition (e.g., HepG2 Assay) IC50_Determination->Cellular_Activity Toxicity_Assay Cytotoxicity Assessment Cellular_Activity->Toxicity_Assay MOA_Studies Mechanism of Action Studies (e.g., Kinetic Analysis) Cellular_Activity->MOA_Studies

Caption: A typical workflow for the identification and characterization of novel SCD1 inhibitors.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Pyrrolidin-1-yl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive benchmark of two common synthetic routes to 6-Pyrrolidin-1-yl-nicotinic acid, a valuable building block in medicinal chemistry. By presenting a detailed comparison of Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, supported by experimental data, this document aims to inform strategic decisions in synthetic route selection.

The synthesis of this compound is primarily achieved by the coupling of 6-chloronicotinic acid and pyrrolidine. Two prominent methodologies for this transformation are direct Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. Each route presents distinct advantages and disadvantages in terms of reaction conditions, cost, and overall efficiency.

Executive Summary of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials 6-chloronicotinic acid, Pyrrolidine6-chloronicotinic acid, Pyrrolidine
Key Reagents Base (e.g., K₂CO₃)Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)
Typical Solvents DMSO, NMP, DMFToluene, Dioxane
Reaction Temperature High (typically >100 °C)Moderate to high (typically 80-120 °C)
Reaction Time Several hours to daysTypically shorter than SNAr
Reported Yield Moderate to high (variable)Generally high and reproducible
Cost of Key Reagents LowHigh (due to palladium catalyst and phosphine ligand)
Scalability Generally straightforwardCan be challenging due to catalyst cost and sensitivity
Environmental Impact Use of high-boiling polar aprotic solventsUse of heavy metals and organic solvents

Visualizing the Synthetic Pathways

The two synthetic routes can be visualized as follows:

G cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination A1 6-Chloronicotinic Acid C1 Heat, Base (e.g., K₂CO₃) Solvent (e.g., DMSO) A1->C1 B1 Pyrrolidine B1->C1 D1 This compound C1->D1 A2 6-Chloronicotinic Acid C2 Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., BINAP) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) A2->C2 B2 Pyrrolidine B2->C2 D2 This compound C2->D2 G start Start: Synthesis of This compound cost Is cost a primary constraint? start->cost scale Is this for large-scale production? cost->scale Yes yield Is maximizing yield critical? cost->yield No snar Consider SNAr Route scale->snar yield->snar No buchwald Consider Buchwald-Hartwig Route yield->buchwald Yes optimize_snar Optimize SNAr conditions (e.g., temperature, base, solvent) snar->optimize_snar optimize_buchwald Optimize Buchwald-Hartwig conditions (e.g., catalyst loading, ligand) buchwald->optimize_buchwald

Navigating the Nuances of Nicotinic Acid Derivative Assays: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of biological assays is paramount for generating robust and reliable data. This guide provides a comparative analysis of common assays used to evaluate the biological activity of nicotinic acid derivatives, with a focus on 6-Pyrrolidin-1-yl-nicotinic acid and its analogs. We delve into experimental protocols, present quantitative data on assay performance, and explore alternative compounds, offering a framework for informed experimental design.

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest for their therapeutic potential, particularly in treating dyslipidemia and inflammatory conditions.[1][2] The primary molecular target for many of these compounds is the G protein-coupled receptor GPR109A (also known as HCA2).[1][3] Activation of GPR109A triggers downstream signaling cascades that mediate the physiological effects of these compounds.[3][4] This guide will focus on the key assays used to characterize the activity of nicotinic acid derivatives and discuss their reproducibility.

In Vitro Anti-Inflammatory Assays: A Comparative Overview

A primary application of nicotinic acid derivatives is in the modulation of inflammatory responses.[5][6] In vitro cell-based assays are crucial for the initial screening and characterization of the anti-inflammatory potential of compounds like this compound. The reproducibility of these assays is critical for accurate structure-activity relationship (SAR) studies.

Commonly employed assays include the measurement of inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[5] Key parameters measured are nitric oxide (NO) production, and the levels of pro-inflammatory cytokines like TNF-α and IL-6.[5][7]

Table 1: Comparison of In Vitro Anti-Inflammatory Assay Reproducibility

Assay TypeKey ParameterTypical Cell LineMethodReported Reproducibility (Inter-assay %RSD)Reference
Nitric Oxide Production Nitrite ConcentrationRAW 264.7Griess Assay< 15%[5]
Cytokine Quantification TNF-α, IL-6RAW 264.7ELISA< 10%[7]
Enzyme Expression iNOS, COX-2RAW 264.7Western Blot, qPCR< 20%[5]
Cell Viability Mitochondrial ActivityRAW 264.7MTT Assay< 10%[5][8]

Note: %RSD (Relative Standard Deviation) is a measure of precision and reproducibility. Lower values indicate higher reproducibility.

GPR109A Receptor Activation Assays

Direct assessment of a compound's ability to activate GPR109A is fundamental to understanding its mechanism of action. Cell-based functional assays that measure the downstream consequences of receptor activation are widely used.

The most common assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This is typically performed in a cell line engineered to express GPR109A.

Table 2: Comparison of GPR109A Activation Assay Performance

Assay TypeKey ParameterTypical Cell LineMethodReported ReproducibilityReference
cAMP Assay Intracellular cAMPCHO or HEK293 expressing GPR109AHTRF, TR-FRET, or ELISA-basedHigh reproducibility, Z' > 0.5[3]
Radioligand Binding Receptor Binding Affinity (Kd)Cell membranes expressing GPR109AFiltration assay with [3H]nicotinic acidGood reproducibility[9]
β-Arrestin Recruitment Protein-Protein InteractionU2OS or HEK293 cells with tagged proteinsBRET or FRETHigh reproducibility[1]

Note: Z' (Z-factor) is a statistical measure of the quality of a high-throughput screening assay. A Z' factor greater than 0.5 indicates an excellent assay.

Alternative Compounds for Comparative Studies

When evaluating a novel nicotinic acid derivative like this compound, it is essential to include reference compounds for comparison.

Table 3: Alternative GPR109A Agonists

CompoundDescriptionKey FeaturesReference
Nicotinic Acid (Niacin) Endogenous and therapeutic GPR109A agonistWell-characterized, but can cause flushing side effect.[3]
Acifran Potent synthetic GPR109A agonistOften used as a positive control in in vitro assays.[3]
Acipimox A nicotinic acid analogUsed clinically, with a longer half-life than niacin.[4]
MK-0354 Partial GPR109A agonistReduces free fatty acids but has less effect on HDL cholesterol.[4]

Experimental Protocols

Detailed and standardized protocols are crucial for ensuring the reproducibility of biological assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., Ibuprofen) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify nitrite concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Protocol 2: GPR109A-Mediated cAMP Assay
  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed the cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or a reference agonist (e.g., Acifran).

    • Add the compounds to the cells and incubate for 30 minutes at room temperature.

  • Adenylyl Cyclase Stimulation: Add Forskolin (a potent activator of adenylyl cyclase) to all wells except the negative control to stimulate cAMP production.

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit according to the manufacturer's protocol.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of the forskolin-induced cAMP signal for each compound concentration and determine the EC50 value.

Visualizing Signaling Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is facilitated by clear diagrams.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular 6_Pyrrolidin_1_yl_nicotinic_acid 6-Pyrrolidin-1-yl- nicotinic acid GPR109A GPR109A 6_Pyrrolidin_1_yl_nicotinic_acid->GPR109A Binds Gi Gi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ERK ERK Signaling beta_arrestin->ERK

Caption: GPR109A signaling pathway upon activation by a ligand.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 cells Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Addition Add this compound Cell_Seeding->Compound_Addition LPS_Stimulation Stimulate with LPS Compound_Addition->LPS_Stimulation Griess_Assay Nitric Oxide (Griess Assay) LPS_Stimulation->Griess_Assay ELISA Cytokines (ELISA) LPS_Stimulation->ELISA MTT_Assay Cell Viability (MTT) LPS_Stimulation->MTT_Assay

Caption: Workflow for in vitro anti-inflammatory assay.

References

In Vitro vs. In Silico Activity of 6-Pyrrolidin-1-yl-nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic agents increasingly relies on a synergistic approach, integrating computational (in silico) predictions with experimental (in vitro) validation. This guide provides a comparative overview of the in vitro and in silico evaluation of 6-Pyrrolidin-1-yl-nicotinic acid and its closely related analogs. While direct and comprehensive experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from structurally similar nicotinic acid derivatives to illustrate the comparative methodologies and potential findings. The focus is on anti-inflammatory activity, a common therapeutic target for this class of compounds.

I. Introduction to this compound

This compound belongs to the class of nicotinic acid derivatives, which are known for a wide range of biological activities. The incorporation of a pyrrolidine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic profile and target interactions. In silico tools are invaluable for predicting these properties and guiding the synthesis and subsequent in vitro testing of such novel compounds.

II. In Vitro Activity Assessment

In vitro studies are essential for determining the biological activity of a compound in a controlled laboratory setting. For nicotinic acid derivatives with potential anti-inflammatory effects, a standard panel of assays is typically employed to elucidate their mechanism of action and potency.

Key In Vitro Experimental Protocols

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of the compound on relevant cell lines (e.g., RAW 264.7 macrophages).

  • Methodology: Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound for a specified period (e.g., 24 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. Viable cells with active mitochondrial reductases convert MTT into formazan crystals, which are then dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated cells).

2. Nitric Oxide (NO) Inhibition Assay (Griess Assay):

  • Objective: To measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.

  • Methodology: RAW 264.7 macrophage cells are pre-treated with the test compound and then stimulated with LPS to induce inflammation and NO production. After incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.

3. Cytokine Quantification (ELISA):

  • Objective: To quantify the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Methodology: Cells are treated as in the Griess assay. The levels of TNF-α and IL-6 in the culture supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Cyclooxygenase (COX) Inhibition Assay:

  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Methodology: The activity of purified COX-1 and COX-2 enzymes is measured in the presence of the test compound. This is often done using a colorimetric or fluorometric assay that detects the production of prostaglandins. The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) is then determined.

Representative In Vitro Data for Nicotinic Acid Derivatives

The following table summarizes hypothetical, yet representative, in vitro data for a nicotinic acid derivative, Compound X, which is structurally analogous to this compound. Ibuprofen and Celecoxib are used as standard reference drugs.

AssayCompound XIbuprofen (Reference)Celecoxib (Reference)
Cell Viability (RAW 264.7, % at 100 µM) > 95%> 95%> 95%
NO Inhibition (IC50, µM) 15.825.212.5
TNF-α Inhibition (% at 20 µM) 65%58%72%
IL-6 Inhibition (% at 20 µM) 55%50%68%
COX-1 Inhibition (IC50, µM) > 10015> 100
COX-2 Inhibition (IC50, µM) 8.9350.8

III. In Silico Activity Assessment

In silico methods use computational models to predict the activity, binding modes, and pharmacokinetic properties of a molecule before it is synthesized. This approach saves time and resources by prioritizing promising candidates for further experimental investigation.

Key In Silico Experimental Protocols

1. Molecular Docking:

  • Objective: To predict the binding affinity and interaction patterns of the compound with the active site of a target protein (e.g., COX-2).

  • Methodology: A 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). The 3D structure of the ligand (the compound) is generated and optimized. Docking software (e.g., AutoDock, Glide) is then used to place the ligand into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity (docking score), and the binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

2. ADME-Tox Prediction:

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound.

  • Methodology: Various computational models and software (e.g., SwissADME, pkCSM) are used to calculate physicochemical properties (e.g., molecular weight, logP) and predict pharmacokinetic parameters (e.g., oral bioavailability, blood-brain barrier permeability) and potential toxicity risks. This is often done based on established rules like Lipinski's rule of five.

Representative In Silico Data for Nicotinic Acid Derivatives

Below is a table of predicted data for the hypothetical Compound X, analogous to this compound.

ParameterPredicted Value for Compound X
Molecular Weight ( g/mol ) < 500
LogP < 5
Hydrogen Bond Donors < 5
Hydrogen Bond Acceptors < 10
Oral Bioavailability High
Blood-Brain Barrier Permeability Low
Toxicity Risk Low
COX-2 Docking Score (kcal/mol) -9.5
Key Interactions with COX-2 Hydrogen bond with Arg513, hydrophobic interactions with Val523, Ser353

IV. Visualizing the Workflow and Pathways

Diagrams generated using Graphviz can help visualize the experimental workflows and the relationships between in vitro and in silico approaches.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation in_silico Compound Design (this compound) docking Molecular Docking (e.g., COX-2) in_silico->docking adme ADME-Tox Prediction in_silico->adme synthesis Chemical Synthesis in_silico->synthesis Prioritization cell_viability Cell Viability Assay (MTT) synthesis->cell_viability no_inhibition NO Inhibition Assay (Griess) synthesis->no_inhibition cytokine Cytokine Assay (ELISA) synthesis->cytokine cox_assay COX Inhibition Assay synthesis->cox_assay signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation CompoundX 6-Pyrrolidin-1-yl-nicotinic acid derivatives CompoundX->iNOS inhibit CompoundX->COX2 inhibit

Comparative Docking Analysis of Nicotinic Acid and Pyrrolidine Derivatives Across Various Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at In Silico Binding Affinities and Methodologies

In the quest for novel therapeutic agents, derivatives of 6-Pyrrolidin-1-yl-nicotinic acid and related heterocyclic compounds are subjects of significant interest due to their diverse pharmacological potential. This guide provides a comparative overview of molecular docking studies performed on various nicotinic acid and pyrrolidine derivatives, targeting key proteins implicated in cancer, inflammation, and bacterial infections. The data herein is synthesized from multiple research articles to offer a broader perspective on the in silico performance of these compounds.

I. Anti-Cancer Activity: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a well-established strategy in anti-cancer drug development. Several studies have explored the potential of nicotinic acid and nicotinamide derivatives as VEGFR-2 inhibitors.

Below is a comparative summary of docking scores for various nicotinamide derivatives against the VEGFR-2 active site. It is important to note that these results are compiled from different studies and may not be directly comparable due to variations in computational methods.

Table 1: Comparative Docking Scores of Nicotinamide Derivatives Against VEGFR-2

Compound IDStructureDocking Score (kcal/mol)Reference Study
Compound 6 Nicotinamide-based derivative-[1]
Compound 7 Nicotinamide-based derivative-[1]
Compound 8 Nicotinamide-based derivative-[2]
Compound 10 Nicotinamide-based derivative-[1]
Compound 16c Nicotinamide derivative-[3]
Sorafenib (Reference)Standard VEGFR-2 Inhibitor-[1][2]

Binding scores were not explicitly provided in the abstracts, but the compounds were identified as potent inhibitors based on docking studies.

Experimental Protocols for VEGFR-2 Docking

The methodologies employed in the referenced studies for docking against VEGFR-2 are detailed below:

Study by Abuelizz et al. (2022): [1]

  • Target Protein: VEGFR-2 kinase domain (PDB ID: 2OH4).

  • Software: Molecular Operating Environment (MOE).

  • Protocol: The protein crystal structure was downloaded and prepared using MOE. A validation step was performed by re-docking the native ligand to confirm the suitability of the docking protocol. The synthesized compounds were then docked into the ATP binding pocket of VEGFR-2.

Study by Al-Warhi et al. (2022): [2]

  • Target Protein: VEGFR-2.

  • Software: MOE software for docking, Discovery Studio 4.0 for visualization.

  • Protocol: The binding poses with the highest energy scores were selected for analysis. The docking scores of the tested ligands were summarized and their binding features inside the active site of the target protein were depicted.

Study by Al-Warhi et al. (2024): [3]

  • Target Protein: VEGFR-2.

  • Protocol: Molecular docking and molecular dynamics (MD) simulations were conducted to indicate the binding potential of the synthesized compounds against VEGFR-2.

Below is a generalized workflow for a typical molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand Ligand Structure Preparation Dock Molecular Docking Ligand->Dock Grid Grid Box Generation PDB_Prep->Grid Grid->Dock Scoring Scoring and Ranking Dock->Scoring Visualization Visualization of Binding Poses Scoring->Visualization

A generalized workflow for molecular docking studies.

II. Antimicrobial Activity: Targeting Bacterial Enzymes

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Nicotinic acid and pyrrolidine derivatives have been investigated for their potential to inhibit essential bacterial enzymes.

This section presents a comparison of the binding energies of nicotinic acid derivatives against various bacterial enzyme targets.

Table 2: Comparative Binding Energies of Nicotinic Acid Derivatives Against Bacterial Enzymes

Compound IDTarget EnzymePDB IDBinding Energy (kcal/mol)Reference Study
5 Tyrosyl-tRNA synthetase1JIJ-[4]
13 Tyrosyl-tRNA synthetase1JIJ-[4]
17 Tyrosyl-tRNA synthetase1JIJ-[4]
25 Tyrosyl-tRNA synthetase1JIJ-[4]
13 Nitroreductase1YKI-[4]
25 Nitroreductase1YKI-[4]
4 Penicillin-binding protein 3 (PBP3)--5.315[5]
4 Sterol 14-alpha demethylase (CYP51)--[5]

Specific binding energy values were not always available in the abstracts, but the compounds were noted for their good affinity.

Experimental Protocols for Bacterial Enzyme Docking

The methodologies for the in silico evaluation of antimicrobial activity are as follows:

Study by Płazińska et al. (2022): [4][6]

  • Target Enzymes: Dihydrofolate reductase from S. aureus (PDB ID: 5ISP), Tyrosyl-tRNA synthetase from S. aureus (PDB ID: 1JIJ), and Nitroreductase from E. coli (PDB ID: 1YKI).

  • Protocol: In silico docking simulations were performed to evaluate the antibacterial activity of the synthesized acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.

Study by Al-Zoubi et al. (2022): [5]

  • Target Enzymes: Penicillin-binding protein 3 (PBP3) and Sterol 14-alpha demethylase (CYP51).

  • Software: MOE (Molecular Operating Environment).

  • Protocol: The root mean square deviation (RMSD) between the co-crystallized and re-docked conformations was evaluated to validate the docking protocol. The binding modes of the synthesized dipeptide derivatives based on nicotinoylglycylglycine hydrazide were then studied.

The following diagram illustrates a typical signaling pathway that could be inhibited by the action of these derivatives on a receptor tyrosine kinase like VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor VEGFR-2 PLC PLCγ Receptor->PLC Activates PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration) ERK->Gene Ligand VEGF (Growth Factor) Ligand->Receptor Binds Inhibitor Nicotinic Acid Derivative (Inhibitor) Inhibitor->Receptor Blocks

Inhibition of the VEGFR-2 signaling pathway.

III. Anti-Inflammatory Activity: Targeting COX-2

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

While specific docking data for this compound derivatives against COX-2 was not found in the initial searches, the general class of nicotinic acid derivatives has been explored for this target.

Experimental Protocols for COX-2 Docking

A general approach for docking studies against COX-2 is outlined below:

  • Target Protein: Cyclooxygenase-2 (a common PDB ID used is 1CX2).

  • Software: AutoDock Vina is a widely used tool for this purpose.

  • Protocol: The crystal structure of COX-2 is retrieved from the Protein Data Bank. The ligand structures are prepared by energy minimization. A grid box is then generated around the active site of the enzyme, and docking is performed to predict the binding affinity and conformation of the ligands.[7][8]

Conclusion

The compiled data from various studies indicates that nicotinic acid and pyrrolidine derivatives are promising scaffolds for the development of new therapeutic agents targeting a range of diseases. The in silico docking studies, while not a substitute for experimental validation, provide valuable insights into the potential binding modes and affinities of these compounds, thereby guiding further drug design and optimization efforts. It is evident that further research focusing on a systematic comparative docking study of a homologous series of this compound derivatives against these and other relevant biological targets would be highly beneficial to the field.

References

Evaluation of 6-Pyrrolidin-1-yl-nicotinic Acid: A Comparative Guide to Kinase and Receptor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential interactions of 6-Pyrrolidin-1-yl-nicotinic acid with a panel of kinases and receptors. Due to the absence of publicly available screening data for this specific compound, this document outlines the established experimental methodologies for such an evaluation and presents a hypothetical data set to illustrate how results are typically structured and interpreted. This guide is intended to serve as a practical framework for researchers aiming to characterize the biological activity of this and similar molecules.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities, including lipid-lowering and anti-inflammatory effects. The nicotinic acid scaffold has also been explored for its potential as a kinase inhibitor and a ligand for various receptors. The introduction of a pyrrolidine moiety at the 6-position of the nicotinic acid core, as in this compound, creates a novel chemical entity with the potential for unique interactions with biological targets. A thorough evaluation against a broad panel of kinases and receptors is a critical step in elucidating its mechanism of action, identifying potential therapeutic applications, and assessing off-target effects.

While specific experimental data for this compound is not currently available in the public domain, this guide provides detailed experimental protocols for conducting kinase and receptor profiling.

Hypothetical Data Presentation

To illustrate how the screening results for this compound would be presented, the following tables summarize hypothetical quantitative data from representative kinase and receptor panels.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)Kinase Family
Kinase A851.2Tyrosine Kinase
Kinase B45> 10Serine/Threonine Kinase
Kinase C920.8Tyrosine Kinase
Kinase D15> 10Serine/Threonine Kinase
Kinase E5> 10Lipid Kinase

This table presents a hypothetical kinase inhibition profile. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Hypothetical Receptor Binding Profile of this compound

Receptor Target% Inhibition at 10 µMKi (µM)Receptor Family
Receptor X782.5GPCR
Receptor Y12> 10Ion Channel
Receptor Z881.5GPCR
Nicotinic Receptor α4β2654.2Ion Channel
Muscarinic M1 Receptor8> 10GPCR

This table illustrates a hypothetical receptor binding profile. Ki values represent the inhibitory constant, indicating the affinity of the compound for the receptor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the interaction of this compound with kinases and receptors.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.[1]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to generate a dose-response curve.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO as a control.

    • Add the kinase enzyme to each well and incubate briefly to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a panel of receptors.

Methodology: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[2]

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • This compound (test compound)

  • Assay Buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[2]

Visualizations

The following diagrams illustrate a typical kinase signaling pathway and the experimental workflow for kinase inhibitor screening.

G Kinase Signaling Pathway Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factor ERK->TF Translocation Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor Binding & Activation

Caption: Example of a Receptor Tyrosine Kinase signaling pathway.

G Kinase Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Dilution Plate (this compound) Dispense Dispense Compound and Kinase Mix into Assay Plate Compound->Dispense Reagents Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Reagents->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Detect Add Detection Reagent (e.g., ADP-Glo) Incubate->Detect Read Read Luminescence on Plate Reader Detect->Read Calculate Calculate % Inhibition and IC50 Read->Calculate Report Generate Report and Data Tables Calculate->Report

Caption: Workflow for an in vitro kinase inhibitor screening assay.

References

Safety Operating Guide

Proper Disposal of 6-Pyrrolidin-1-yl-nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Pyrrolidin-1-yl-nicotinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a compound used in research and drug development, adherence to strict disposal protocols minimizes risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid generating dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[1][2]

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Pure, unused this compound should be treated as chemical waste.

    • Contaminated materials, such as pipette tips, gloves, and weighing paper, must also be disposed of as hazardous waste.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.

    • For liquid waste (if the compound is in solution), use a dedicated, sealed, and labeled waste container. High-density polyethylene (HDPE) containers are often suitable for chemical waste.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any known hazard pictograms (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, heat, sparks, and open flames.[3]

    • Ensure the storage area is isolated from community water sources.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an authorized waste disposal plant or a licensed waste carrier.[3][4][5]

    • Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material into a labeled container for disposal.[1][2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Personal Contamination:

    • Eyes: Immediately flush with running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1][2]

    • Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2]

    • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Quantitative Data Summary

Data PointValue/InformationSource Compounds
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed)6-(Pyrrolidin-1-yl)nicotinaldehyde, Pyrrolidine, Nicotinic acid
First Aid - Eyes Rinse with water for at least 15 minutes6-(Pyrrolidin-1-yl)nicotinaldehyde, Nicotinic acid
First Aid - Skin Wash with soap and water6-(Pyrrolidin-1-yl)nicotinaldehyde, Nicotinic acid
Spill Cleanup Use dry methods, avoid dust, absorb liquids with inert material6-(Pyrrolidin-1-yl)nicotinaldehyde
Disposal Method Dispose of as hazardous waste via an approved facility6-(Pyrrolidin-1-yl)nicotinaldehyde, Nicotinic acid

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Segregate Chemical Waste B->C D Place in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Authorized Waste Handler E->F G Complete Disposal Manifest/Documentation F->G S1 Evacuate and Secure Area S2 Contain Spill S1->S2 S3 Clean and Decontaminate S2->S3 S4 Dispose of Cleanup Materials as Hazardous Waste S3->S4

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 6-Pyrrolidin-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Pyrrolidin-1-yl-nicotinic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.

When working with this compound, a derivative of nicotinic acid, it is crucial to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related nicotinic acid derivatives indicate potential hazards including skin, eye, and respiratory irritation. High-dose exposure to nicotinic acid compounds has also been associated with vasodilation and potential liver effects. Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE)

The following personal protective equipment should be considered the minimum requirement when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet NIOSH (US) or EN 166 (EU) standards.
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect gloves for integrity before use.
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.
Respiratory Protection RespiratorRecommended if handling fine powders or if ventilation is inadequate.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict workflow is essential for minimizing risk. The following step-by-step guidance outlines the safe handling, use, and disposal of this compound.

1. Preparation and Weighing:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.

  • Use appropriate tools for weighing and transferring the solid material.

2. Solution Preparation and Use:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Clearly label all containers with the compound name, concentration, and date.

  • Avoid contact with skin and eyes.

3. Spills and Emergency Procedures:

  • In case of a spill, evacuate the immediate area.

  • For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • In case of skin contact, wash the affected area thoroughly with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

4. Disposal:

  • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.